molecular formula C12H16N10O4S B3044207 2-Methyladenine hemisulfate (unlabelled) CAS No. 74873-18-0

2-Methyladenine hemisulfate (unlabelled)

Cat. No.: B3044207
CAS No.: 74873-18-0
M. Wt: 396.39 g/mol
InChI Key: YVSFOQOZBNPPFS-UHFFFAOYSA-N
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Description

2-Methyladenine hemisulfate (unlabelled) is a useful research compound. Its molecular formula is C12H16N10O4S and its molecular weight is 396.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyladenine hemisulfate (unlabelled) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyladenine hemisulfate (unlabelled) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-7H-purin-6-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7N5.H2O4S/c2*1-3-10-5(7)4-6(11-3)9-2-8-4;1-5(2,3)4/h2*2H,1H3,(H3,7,8,9,10,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFOQOZBNPPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Role of 2-Methyladenine (m2A) in tRNA Modification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, biosynthesis, and therapeutic implications of 2-Methyladenine (m2A) in tRNA modification.

Technical Guide & Whitepaper

Executive Summary

2-Methyladenine (m2A) is a site-specific post-transcriptional modification found primarily in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of bacteria and plants.[1] Chemically, it involves the methylation of the C2 carbon of the adenine nucleobase.[2] Unlike the ubiquitous


-methyladenosine (m6A) or 1-methyladenosine (m1A), m2A is notable for its absence in human cytosolic and mitochondrial RNA , making it a highly specific molecular signature of bacterial and plant metabolism.

In bacteria (Escherichia coli), m2A is installed by the radical SAM enzyme RlmN at position 37 of specific tRNAs (3' adjacent to the anticodon) and at position 2503 of 23S rRNA.[2][3] Its primary biological function is to modulate the conformational dynamics of the tRNA anticodon loop, preventing frameshifts and enhancing translation fidelity. In the context of drug development, the m2A modification is critical for understanding mechanisms of antibiotic resistance, particularly against drugs targeting the ribosomal peptidyl transferase center (PTC), such as linezolid.

Chemical & Structural Basis

Chemical Structure and Sterics

The m2A modification introduces a methyl group at the C2 position of the adenine purine ring.

  • Watson-Crick Interface: In a standard A-U Watson-Crick base pair, the C2 position of adenine is located in the minor groove. The addition of a methyl group here creates significant steric bulk.

  • Base Pairing vs. Stacking: While N1 or N6 methylations directly interfere with hydrogen bonding, C2 methylation primarily affects the shape and stacking potential of the base.

    • In Duplexes: m2A destabilizes A-U Watson-Crick pairing due to steric clash with the O2 of the pairing Uracil.

    • In tRNA Loops (Position 37): Adenine at position 37 (A37) typically does not base pair with the codon; instead, it stacks upon the first base pair of the codon-anticodon helix (A37 stacks on the A36-U1 pair). The m2A modification enhances this stacking interaction and prevents the formation of erroneous intra-loop hydrogen bonds (e.g., with U33), thereby maintaining an "open" or "relaxed" loop conformation required for efficient codon recognition.

Structural Impact on tRNA[4]
  • Position: Exclusively found at position 37 (the "cardinal position") in specific tRNAs (e.g., tRNA

    
    , tRNA
    
    
    
    , tRNA
    
    
    , tRNA
    
    
    ).
  • Conformation: The methyl group at C2 favors the C3'-endo ribose pucker and prevents the collapse of the anticodon loop, ensuring the anticodon bases are presented correctly to the ribosomal A-site.

Enzymology: The RlmN Radical SAM Mechanism

The biosynthesis of m2A is catalyzed by RlmN (in bacteria) or RLMNL homologs (in plants). RlmN is a "dual-specificity" enzyme, modifying both tRNA (A37) and rRNA (A2503).

Mechanism of Action

RlmN belongs to the Radical SAM (S-adenosylmethionine) superfamily but utilizes a unique mechanism involving a protein-S-methyl intermediate. Unlike typical methyltransferases that use SAM solely as a methyl donor (


), RlmN uses SAM for both radical generation and methylation.

Key Steps:

  • Methylation of Enzyme: A SAM molecule methylates a conserved cysteine residue (Cys355 in E. coli RlmN) on the enzyme, forming a methyl-cysteine thioether.

  • Radical Generation: A second SAM molecule binds to the [4Fe-4S] cluster and is reductively cleaved to generate a 5'-deoxyadenosyl radical (5'-dA[4]•).

  • Hydrogen Abstraction: The 5'-dA• abstracts a hydrogen atom from the methyl group of the methylated cysteine, creating a methylene radical ([2][5]•CH2-S-Cys).

  • Radical Addition: This methylene radical attacks the C2 position of the adenine substrate (tRNA or rRNA), forming a covalent protein-RNA crosslink.[2]

  • Resolution: A disulfide interchange (involving a second conserved cysteine) resolves the crosslink, releasing the methylated RNA (m2A) and regenerating the enzyme.

Pathway Visualization

RlmN_Mechanism Start RlmN Enzyme (Cys355) MethylCys Methyl-Cys355 Intermediate Start->MethylCys Methylation via SAM1 SAM1 SAM (Donor 1) SAM1->MethylCys MethyleneRad •CH2-S-Cys (Methylene Radical) MethylCys->MethyleneRad H-Abstraction SAM2 SAM (Donor 2) + [4Fe-4S] Radical 5'-dA Radical (Generation) SAM2->Radical Reductive Cleavage Radical->MethyleneRad Crosslink Covalent Protein-RNA Crosslink MethyleneRad->Crosslink Radical Addition to C2 Substrate Unmodified tRNA (Adenine C2) Substrate->Crosslink Resolution Disulfide Resolution (Cys118) Crosslink->Resolution Product m2A-tRNA (2-Methyladenine) Resolution->Product Release

Figure 1: The Radical SAM mechanism of RlmN, illustrating the unique protein-methylation intermediate and covalent crosslinking steps required to methylate the inert C2 position of adenine.

Biological Functions & Therapeutic Implications[7][8]

Translational Fidelity

In E. coli, the absence of m2A37 leads to increased frameshifting errors. The m2A modification stabilizes the codon-anticodon interaction, preventing the tRNA from "slipping" on the mRNA during translocation. This is particularly critical for decoding split codon boxes where fidelity is paramount.

Antibiotic Resistance Modulation

The RlmN enzyme also modifies A2503 in 23S rRNA.[2][3][4][6][7][8][9] This residue is located in the Peptidyl Transferase Center (PTC), the binding site for antibiotics like Linezolid , Tiamulin , and Clindamycin .

  • Wild-Type (m2A+): Bacteria with functional RlmN (m2A at A2503) are sensitive to these antibiotics.

  • Mutant (m2A-): Inactivation of RlmN (loss of m2A) alters the PTC conformation, which can reduce the binding affinity of these drugs, conferring low-level resistance.

  • The Cfr Connection: The antibiotic resistance gene cfr encodes a homologous enzyme that methylates the C8 position (m8A) of the same A2503 residue.[2][3][4][6][8] Cfr methylation confers high-level resistance.

Drug Development Relevance
  • Selectivity: Since m2A is absent in human tissues (cytosol and mitochondria), RlmN represents a bacterial-specific target .

  • Targeting Strategy:

    • Inhibition: Unlike typical targets, inhibiting RlmN might promote resistance to PTC-targeting drugs (Linezolid). Therefore, RlmN inhibitors are likely contraindicated as adjuvants for Linezolid.

    • Diagnostic: Detection of m2A in a clinical sample is a specific biomarker for bacterial presence (or plant material contamination).

    • Synthetic Biology: Engineering m2A into orthogonal tRNAs can be used to tune translation efficiency and loop rigidity in synthetic circuits.

Analytical Methodologies: Detection of m2A

Accurate identification of m2A requires distinguishing it from isomers like m1A (1-methyladenine) and m6A (N6-methyladenine).[10]

LC-MS/MS Quantification Protocol

Principle: Enzymatic digestion of tRNA followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Protocol Workflow:

  • tRNA Isolation: Purify tRNA using HPLC or PAGE to remove rRNA/mRNA contaminants.

  • Hydrolysis: Digest tRNA to single nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP).

  • LC Separation: Use a Reverse-Phase C18 column.

    • Elution Order: m1A

      
       m6A 
      
      
      
      m2A. (m2A is more hydrophobic due to the C2-methyl group).
  • MS/MS Detection: Monitor specific mass transitions.

Data Table: Mass Spectrometry Parameters

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Retention Relative to AKey Differentiator
Adenosine (A) 268.1136.11.00Baseline
m1A 282.1150.1< 1.0 (Early)N1-methyl (Polar)
m6A 282.1150.1~1.2 (Mid)N6-methyl
m2A 282.1 150.1 > 1.5 (Late) Retention Time
Malc Method (Precise Mapping)

For sequence-specific placement, the Malc (Mung Bean Nuclease-assisted LC-MS/MS) method is used. Mung Bean Nuclease selectively digests single-stranded RNA but is blocked by modifications or stable structures, allowing for "protection patterns" that reveal the exact location of m2A at nucleotide resolution.

Detection_Workflow Sample Biological Sample (Bacterial/Plant) Purification tRNA Purification (PAGE/HPLC) Sample->Purification Digestion Enzymatic Hydrolysis (Nuclease P1 + BAP) Purification->Digestion LC LC Separation (C18 Column) Digestion->LC MS MS/MS (MRM) m/z 282.1 -> 150.1 LC->MS Analysis Peak Identification (Retention Time vs Standards) MS->Analysis

Figure 2: Analytical workflow for the specific detection and quantification of m2A in tRNA samples.

References

  • Duan, H. C., et al. (2024). "C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons."[1] Nature Communications. Link

  • Grove, T. L., et al. (2011). "A radically different mechanism for S-adenosylmethionine-dependent methyltransferases." Science. Link

  • Fujimori, D. G. (2013).[11] "Radical SAM-mediated methylation of ribosomal RNA." Current Opinion in Chemical Biology. Link

  • Toh, S. M., et al. (2008). "Acquisition of a natural resistance gene renders a clinical strain of methicillin-resistant Staphylococcus aureus resistant to the synthetic antibiotic linezolid." Molecular Microbiology. Link

  • Benitez-Paez, A., et al. (2010). "Yeast tRNA catabolism is mediated by the rapid decay pathway." PLoS Genetics (Reference for general tRNA turnover context). Link

  • Su, D., et al. (2014). "Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry." Nature Protocols. Link

Sources

Adenine Methylation Architectures in Prokaryotes: Distinguishing m6A Epigenetics from m2A Epitranscriptomics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific inquiry regarding m2A (N2-methyladenine) while scientifically contextualizing it against the dominant adenine modification in prokaryotic DNA, m6A (N6-methyladenine) .

Given the technical nuance that m2A is canonically an RNA modification (catalyzed by RlmN) while m6A is the primary DNA modification, this guide adopts a rigorous "Differential Diagnosis" approach. It explores the significance of Adenine methylation, clarifies the m2A/m6A distinction, and provides protocols for the detection of adenine modifications using Third-Generation Sequencing (TGS), which is the gold standard for resolving these isomers.

Content Type: Technical Whitepaper Audience: Senior Researchers, Microbiologists, and Drug Discovery Leads

Executive Summary: The Adenine Modification Landscape

In prokaryotic systems, the methylation of adenine is a pivotal regulatory mechanism. However, a critical distinction must be made regarding the position of the methyl group, which dictates the biological function and macromolecular target:

  • N6-methyladenine (6mA or m6A): The dominant DNA modification in bacteria.[1] It is essential for Restriction-Modification (R-M) systems, DNA replication timing (Dam methylation), and virulence gene regulation.

  • N2-methyladenine (m2A): A conserved RNA modification (specifically in rRNA and tRNA). It is catalyzed by the radical SAM enzyme RlmN and is critical for translational fidelity and antibiotic resistance profiles.

Critical Note on Nomenclature: While the prompt specifies "m2A in DNA," current biochemical consensus defines m2A as an RNA modification. The presence of m2A in DNA is generally considered a damage product or a misincorporation event, unlike the programmed epigenetic mark of m6A. This guide will primarily detail the significance of Adenine Methylation (m6A) in DNA—assuming this is the user's functional intent—while explicitly analyzing the m2A pathway to prevent cross-disciplinary confusion.

Biological Significance of Adenine Modifications[2]

The Role of m6A in Prokaryotic DNA (The Epigenome)

Unlike eukaryotes, where 5-methylcytosine (5mC) dominates, prokaryotes rely heavily on N6-methyladenine.[2]

  • Host Defense (R-M Systems): The most fundamental role is distinguishing "self" from "non-self." Methyltransferases (MTases) methylate specific adenine residues (e.g., GA TC). Restriction endonucleases cut unmethylated DNA (invading phage), while the methylated host genome is protected.[3]

  • Replication Timing (The Dam System): In E. coli and Salmonella, the Dam methylase converts GATC sites to G(m6A)TC. Immediately after replication, the DNA is hemi-methylated. SeqA binds these sites, sequestering the origin of replication (oriC) to prevent premature re-initiation.

  • Phase Variation & Virulence: Methylation patterns regulate the expression of pili and other surface antigens (e.g., the pap operon in uropathogenic E. coli). This "epigenetic switch" allows bacterial populations to hedge bets against immune surveillance.

The Role of m2A in Prokaryotic RNA (The Epitranscriptome)

Though often confused with DNA modifications, m2A is a critical RNA mark.

  • Enzymatic Mechanism (RlmN): The enzyme RlmN uses a radical SAM mechanism to methylate Adenosine-2503 in 23S rRNA and position 37 in tRNAs.[4]

  • Antibiotic Resistance: The m2A modification at A2503 is located in the ribosomal peptidyl transferase center.[5] Loss of this modification (via rlmN mutation) can alter susceptibility to protein synthesis inhibitors like Tiamulin and Linezolid.

  • Translational Fidelity: m2A stabilizes the codon-anticodon interaction, reducing frameshift errors during protein synthesis.

Mechanistic Pathways: m6A (DNA) vs. m2A (RNA)[7]

The following diagram illustrates the divergent pathways of Adenine methylation in a prokaryotic cell, highlighting the separation between DNA replication control (Dam) and Ribosomal maturation (RlmN).

Adenine_Methylation_Pathways cluster_DNA DNA Epigenetics (Genome) cluster_RNA RNA Epitranscriptomics (Ribosome) SAM S-Adenosylmethionine (SAM) Dam Dam Methylase (Orphan MTase) SAM->Dam RM_Sys Type II R-M System (MTase + REase) SAM->RM_Sys RlmN RlmN Enzyme (Radical SAM) SAM->RlmN Target_DNA Target: GATC Sites (N6-methyladenine / m6A) Dam->Target_DNA RM_Sys->Target_DNA Func_DNA Function: Replication Timing Gene Regulation Phage Defense Target_DNA->Func_DNA Target_RNA Target: 23S rRNA (A2503) tRNA (Pos 37) (N2-methyladenine / m2A) RlmN->Target_RNA Func_RNA Function: Translational Fidelity Antibiotic Resistance Target_RNA->Func_RNA

Figure 1: Divergent pathways of Adenine Methylation. Note the distinct enzymatic machinery (Dam vs. RlmN) and targets (DNA vs. RNA).

Detection Methodologies: Resolving the Isomers

Detecting adenine methylation is significantly more challenging than detecting cytosine methylation (5mC) because Bisulfite Sequencing does not detect adenine modifications.

Comparative Technology Matrix
FeatureSMRT Sequencing (PacBio)Nanopore Sequencing (ONT)LC-MS/MS
Primary Target DNA (m6A, m4C) DNA & RNA (m6A, m2A)Nucleosides (Global)
Mechanism Kinetic Polymerase Dynamics (IPD)Current disruption in poreMass-to-Charge Ratio
Resolution Single-base, Single-moleculeSingle-base, Long-readGlobal quantification (No sequence context)
m6A Detection Gold Standard (High SNR)Good (Requires training models)Excellent (Quantification only)
m2A Detection Not standard (Low kinetic signal)Possible (RNA mode)Gold Standard (Chemical ID)
Key Advantage High accuracy for bacterial methylomesDirect RNA sequencing capabilityAbsolute chemical specificity
Why SMRT is the Standard for Prokaryotic DNA

Single Molecule, Real-Time (SMRT) sequencing detects modifications by monitoring the Inter-Pulse Duration (IPD) —the time pause a polymerase takes when it encounters a modified base.

  • m6A Signature: Causes a distinct, delayed IPD ratio (approx 2-5x delay) on the complementary strand.

  • m2A Signature: If present in DNA, m2A would theoretically cause a steric hindrance different from m6A, but standard base-calling models are trained for m6A.

Experimental Protocol: Mapping the Bacterial Methylome (m6A)

Since m2A is not a standard DNA target, this protocol focuses on the detection of m6A , the functional adenine modifier in prokaryotic DNA, using SMRT sequencing.

Objective

To identify genome-wide N6-methyladenine motifs and associated Methyltransferase (MTase) genes.

Phase 1: gDNA Extraction (High Molecular Weight)
  • Causality: SMRT sequencing requires long reads (>10kb) to ensure sufficient coverage for kinetic analysis.

  • Step 1: Harvest bacterial cells at mid-log phase (

    
    ).
    
  • Step 2: Lyse using a gentle enzymatic method (Lysozyme + Proteinase K) to avoid shearing. Avoid vortexing.

  • Step 3: Purify using a gravity-flow column (e.g., Qiagen Genomic-tip) to remove protein/RNA contaminants.

  • QC Check: Pulse-field gel electrophoresis (PFGE) should show a band >20kb.

    
     ratio must be 1.8–2.0.
    
Phase 2: Library Preparation (SMRTbell)
  • Step 1: Shearing. Shear gDNA to ~10-20kb using g-TUBE (Covaris).

  • Step 2: Damage Repair. Treat with PreCR Repair Mix to fix nicks/abasic sites. Note: Unrepaired damage mimics methylation kinetics (false positives).

  • Step 3: Ligation. Ligate hairpin adapters to create circular SMRTbell templates.

  • Step 4: Exonuclease Treatment. Remove failed ligation products (linear DNA).

Phase 3: Sequencing & Kinetic Analysis
  • Instrument: PacBio Sequel IIe or Revio.

  • Metric: Measure the IPD Ratio .

    
    
    
  • Analysis: Use the "Base Modification Analysis" pipeline in SMRT Link.

    • Map reads to the reference genome.

    • Calculate IPD ratios for every position.

    • Filter for coverage (>25x per strand).

    • Identify motifs (e.g., GA TC, CA CAG) using MotifMaker.

Phase 4: Validation (The "Control" Experiment)

To prove a signal is methylation and not a sequence artifact:

  • Whole Genome Amplification (WGA): PCR-amplify a portion of the gDNA (erases all methylation).

  • Re-sequence: Sequence the WGA sample.

  • Compare: The methylation signal (IPD peak) should disappear in the WGA sample.

Visualization of the Detection Workflow

SMRT_Workflow gDNA Native gDNA (Methylated) LibPrep SMRTbell Library Prep (Hairpin Ligation) gDNA->LibPrep WGA WGA Control (Unmethylated) WGA->LibPrep Control Seq SMRT Sequencing (Monitor Polymerase Kinetics) LibPrep->Seq Analysis Kinetic Analysis (IPD Ratio Calculation) Seq->Analysis Result Methylome Map (m6A Motifs Identified) Analysis->Result High IPD Ratio = Mod

Figure 2: SMRT Sequencing workflow for distinguishing epigenetic signals (Native) from sequence artifacts (WGA Control).

References

  • Fang, G., et al. (2012). "Genome-wide mapping of methylated adenine residues in pathogenic Escherichia coli using single-molecule real-time sequencing."[6] Nature Biotechnology.[6] Link

  • Toh, S. M., et al. (2011). "The methyltransferase YfgB/RlmN is responsible for modification of adenosine 2503 in 23S rRNA." RNA.[4][5][7][6][8][9][10] Link

  • Murray, I. A., et al. (2012). "The methylomes of six bacteria." Nucleic Acids Research. Link

  • Flusberg, B. A., et al. (2010). "Direct detection of DNA methylation during single-molecule, real-time sequencing." Nature Methods. Link

  • Ben-Haim, M. S., et al. (2019). "The 23S rRNA m2A2503 modification is a significant determinant of antibiotic susceptibility in Enterococcus faecium." Nucleic Acids Research. Link

Sources

Thermodynamic Stability of 2-Methyladenine Hemisulfate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Framework

Executive Summary

2-Methyladenine hemisulfate (CAS: 1445-08-5 (free base); Salt stoichiometry: 2:1 Base:Acid) represents a critical modified nucleobase salt, often utilized as a specialized intermediate in oligonucleotide synthesis and epigenetic research. While the free base, 2-methyladenine, exhibits poor aqueous solubility typical of planar purines, the hemisulfate salt form is engineered to optimize thermodynamic solubility and bioavailability while maintaining a robust solid-state profile for storage.

This guide provides a technical analysis of the thermodynamic stability of this specific salt form. It moves beyond basic properties to explore the lattice energy dynamics , protonation equilibria , and degradation pathways that dictate its shelf-life and processing conditions.

Molecular Architecture & Salt Selection Logic

Chemical Structure & Stoichiometry

The hemisulfate salt consists of two protonated 2-methyladeninium cations balanced by a single sulfate dianion (


).
  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Protonation Site: The N1 nitrogen is the most basic site (pKa

    
     4.2–4.5). The C2-methyl group exerts an electron-donating inductive effect (+I), theoretically increasing the basicity of N1 compared to unsubstituted adenine, making salt formation thermodynamically favorable.
    
Why Hemisulfate?

The selection of a hemisulfate (2:1) over a bisulfate (1:1) or hydrochloride salt is a deliberate thermodynamic choice:

  • Acidity Control: The bisulfate anion (

    
    ) is acidic (pKa 
    
    
    
    1.9). A 1:1 salt would create a highly acidic microenvironment in the solid state, potentially catalyzing hydrolytic degradation (deamination). The sulfate dianion in the hemisulfate is non-acidic, offering superior chemical stability.
  • Lattice Energy: The divalent sulfate anion forms strong electrostatic bridges between two cations, often resulting in a higher melting point and superior crystallinity compared to monovalent salts (Cl⁻, mesylate).

Thermodynamic Stability Profile

Solid-State Thermodynamics

The thermodynamic stability of the solid salt is governed by its crystal lattice energy and hygroscopicity.

ParameterCharacteristic BehaviorCausality
Melting Point High (>250°C, decomp)Strong ionic interactions between the divalent sulfate and protonated purine stack.
Polymorphism Moderate RiskPurine sulfates can exist in anhydrous and hydrated forms. Solvent-mediated phase transformations must be monitored.
Hygroscopicity Moderate to HighSulfate salts have high hydration enthalpy. At RH >60%, the salt may adsorb water to form a stable hydrate (e.g., dihydrate).
Thermal Stability ExcellentStable up to melting onset. The absence of ribose (glycosidic bond) eliminates the primary weak point found in nucleosides.
Solution State Stability & Degradation

In solution, thermodynamic stability is defined by the equilibrium between the intact molecule and its hydrolysis products.

  • Primary Degradation Pathway (Deamination): Under extreme acidic (pH < 1) or alkaline (pH > 11) conditions, 2-methyladenine can undergo hydrolytic deamination to form 2-methylhypoxanthine .

  • Mechanism: Nucleophilic attack of water at the C6 position, displacing ammonia.

  • Kinetic Barrier: The reaction is slow at neutral pH due to the aromatic stability of the purine ring.

DeaminationPathway Start 2-Methyladenine (Protonated) Transition Tetrahedral Intermediate Start->Transition + H2O (Nucleophilic Attack) End 2-Methylhypoxanthine (Keto form) Transition->End - NH3 (Elimination) Ammonia NH3 Transition->Ammonia

Figure 1: Hydrolytic deamination pathway of 2-Methyladenine under forced degradation conditions.

Experimental Characterization Framework

To validate the thermodynamic stability of a specific batch of 2-Methyladenine hemisulfate, the following self-validating protocols should be employed.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and detect solvates/polymorphs.

  • Preparation: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).

  • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 300°C.

  • Analysis:

    • Endotherm < 100°C: Indicates unbound surface water or solvent.

    • Endotherm ~100–150°C: Suggests loss of lattice water (hydrate conversion).

    • Sharp Endotherm > 200°C: Represents the thermodynamic melting point (

      
      ).
      
    • Exotherm immediately following

      
      : Chemical decomposition.
      
Protocol 2: pH-Rate Profile (Forced Degradation)

Objective: Quantify hydrolytic stability across the pH range.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

  • Incubation: Dissolve salt to 0.5 mg/mL. Incubate at 40°C and 60°C for 7 days.

  • Quantification: Analyze via HPLC-UV (260 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: 95% Phosphate Buffer / 5% Acetonitrile (Isocratic).

  • Calculation: Plot

    
     vs. pH. A "V-shaped" profile is expected, with maximum stability near pH 5–7.
    
Protocol 3: Thermodynamic Solubility Determination

Objective: Confirm the solubility advantage of the hemisulfate salt.

  • Saturation: Add excess salt to water in a glass vial until a suspension forms.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated).

  • Measurement: Dilute filtrate and measure UV absorbance at 260 nm against a standard curve.

    • Target Solubility: Expect >15 mg/mL (significantly higher than free base).

Stability Testing Workflow

The following decision tree outlines the logical flow for assessing the suitability of the salt for drug development formulations.

StabilityWorkflow Start Batch Synthesis 2-Methyladenine Hemisulfate XRD X-Ray Diffraction (PXRD) Crystalline? Start->XRD Hygro DVS Analysis Mass change > 2% at 80% RH? XRD->Hygro Yes (Sharp Peaks) Unstable Metastable/Amorphous Recrystallize or Reject XRD->Unstable No (Halo) Stable Thermodynamically Stable Proceed to Formulation Hygro->Stable No (<2%) Hydrate Stable Hydrate Formed? Characterize Stoichiometry Hygro->Hydrate Yes (>2%) Hydrate->Stable Reversible/Stable Hydrate->Unstable Deliquescent

Figure 2: Logical workflow for solid-state stability assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15048, 2-Methyladenine. Retrieved from [Link]

  • Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research. (Provides context on methyl-adenine thermodynamics). Retrieved from [Link]

  • World Intellectual Property Organization.Patent WO2008045712: Synthesis of Pyrimidine and Purine Intermediates. (Cites 2-methyladenine hemisulfate as a specific intermediate).

A Technical Guide to the Physicochemical Characterization of 2-Methyladenine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract and Scope

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Methyladenine Hemisulfate (unlabelled). Intended for researchers, analytical scientists, and professionals in drug development, this document outlines the core identity, structural, and physical properties of the molecule. We delve into the causality behind experimental choices, presenting not just methodologies but the scientific rationale that underpins them. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of quality control and regulatory submission packages.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity. This involves corroborating multiple data points, including its nomenclature, molecular formula, and precise mass. 2-Methyladenine is a purine derivative, and the hemisulfate form indicates a salt composed of two molecules of 2-Methyladenine for every one molecule of sulfuric acid.[1]

ParameterValueSource
IUPAC Name 2-methyl-7H-purin-6-amine[2]
Synonyms 2-Methyl-6-aminopurine, 6-Amino-2-methyl-1H-purine[2][3]
CAS Number 74873-18-0 (for Hemisulfate)[1]
Parent CAS 1445-08-5 (for 2-Methyladenine free base)[2][3]
Molecular Formula C₁₂H₁₆N₁₀O₄S[1]
Chemical Structure Two molecules of 2-methyl-7H-purin-6-amine ionically bonded with one molecule of H₂SO₄
Molecular Weight 396.39 g/mol [1]
Canonical SMILES CC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O

Core Physicochemical Properties

Understanding the fundamental physical properties of a compound is paramount for its handling, formulation, and development. These characteristics influence everything from storage conditions to bioavailability.

Appearance and Morphology

Expert Insight: Visual inspection is the first, simplest, and a surprisingly informative test. The color, state (crystalline, amorphous), and uniformity can provide initial clues about purity and stability.

2-Methyladenine hemisulfate is typically supplied as a crystalline solid or powder. While specific color information is not widely published, related compounds like adenine sulfate are described as light yellow powders.[4]

Protocol for Microscopic Examination:

  • Place a small amount of the sample on a clean microscope slide.

  • Disperse the particles with a drop of an appropriate non-solvent (e.g., mineral oil).

  • Place a coverslip over the dispersion.

  • Examine the slide under a polarized light microscope at various magnifications (10x, 40x, 100x).

  • Record the particle shape, size distribution, and birefringence. Crystalline materials will exhibit birefringence, while amorphous materials will not.

Solubility Profile

Expert Insight: Solubility is a critical quality attribute, directly impacting formulation strategies and in vivo dissolution. The hemisulfate salt form is chosen specifically to enhance aqueous solubility compared to the free base. Testing solubility in a range of pH-buffered solutions and organic solvents provides a comprehensive picture for development. Based on related adenine salts, solubility is expected to be highest in acidic aqueous solutions and polar aprotic solvents like DMSO.[5][6]

Protocol for Equilibrium Solubility Determination:

  • Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.2, 0.1 M HCl, DMSO).

  • Add an excess amount of 2-Methyladenine hemisulfate to each vial, ensuring solid material remains undissolved.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the excess solid.

  • Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

SolventExpected SolubilityRationale
Aqueous Buffers (e.g., PBS) ModerateThe salt form enhances solubility in aqueous media. Adenine (hemisulfate) is soluble at ~5 mg/mL in PBS.[5]
Acidic Solutions (e.g., 0.1 M HCl) HighProtonation of the purine nitrogens further increases polarity and interaction with water. Adenine hemisulfate salt has a reported solubility of 10 mg/mL in 0.5 M HCl.[7]
Polar Aprotic Solvents (e.g., DMSO) HighThese solvents are effective at solvating polar organic molecules. Adenine (hemisulfate) is soluble at ~30 mg/mL in DMSO.[5]
Thermal Analysis (Melting Point)

Expert Insight: The melting point is a key indicator of purity. A sharp melting point over a narrow range typically signifies a highly pure crystalline compound. Techniques like Differential Scanning Calorimetry (DSC) are superior to traditional methods as they also reveal other thermal events like decomposition or phase transitions.

Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyladenine hemisulfate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide an electronic and atomic fingerprint of a molecule, serving as the gold standard for identity confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expert Insight: The purine ring system of 2-Methyladenine contains conjugated double bonds, which absorb UV light at a characteristic wavelength (λmax). This property is highly useful for quantitative analysis in solution. For adenine and its derivatives, the λmax is typically around 260 nm.[5]

Protocol for UV-Vis Analysis:

  • Prepare a stock solution of 2-Methyladenine hemisulfate of known concentration in a suitable solvent (e.g., 0.1 M HCl).

  • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Using a quartz cuvette, blank the spectrophotometer with the solvent.

  • Measure the absorbance of each standard and the unknown sample from 200 nm to 400 nm.

  • The λmax is the wavelength at which the maximum absorbance occurs. The concentration of the unknown can be determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is arguably the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For 2-Methyladenine, specific signals for the methyl group, the C-H proton on the purine ring, and exchangeable amine protons are expected.[8]

Protocol for ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual proton signal does not obscure key sample signals.

  • Transfer: Filter the solution into a standard 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Perform standard instrument setup including locking, tuning, and shimming.

  • ¹H Spectrum: Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or HSQC experiment).[9] This requires a longer acquisition time but is essential for confirming the carbon framework.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected NMR Signals (in DMSO-d₆):

  • ¹H NMR: A singlet around 2.3-2.5 ppm (–CH₃, 3H), a singlet around 8.0-8.2 ppm (aromatic C-H, 1H), and a broad singlet for the amine protons (–NH₂, 2H) which may be exchangeable.

  • ¹³C NMR: A signal for the methyl carbon (~15-20 ppm) and multiple signals in the aromatic region (110-160 ppm) corresponding to the purine ring carbons.[2]

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight of a compound, serving as a final, definitive confirmation of identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-Methyladenine, typically revealing the protonated molecular ion [M+H]⁺.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like water/acetonitrile with 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.

  • Chromatography (Optional but Recommended): Inject the sample onto an HPLC system (e.g., with a C18 column) coupled to the mass spectrometer. This step separates the analyte from any potential impurities before it enters the MS.

  • Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode.

  • Data Analysis: Search the resulting mass spectrum for the theoretical mass of the protonated 2-Methyladenine free base. The expected ion would be [C₆H₇N₅ + H]⁺.

    • Theoretical m/z = 149.0701 (for the free base) + 1.0073 (for H⁺) = 150.0774

Visualized Workflows

To ensure a logical and efficient characterization process, a structured workflow is essential. The following diagrams illustrate a high-level characterization cascade and a detailed workflow for NMR analysis.

General Physicochemical Characterization Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Property Quantification cluster_3 Phase 4: Finalization Sample Sample Receipt Visual Visual & Microscopic Inspection Sample->Visual Solubility Preliminary Solubility Screen Visual->Solubility MS LC-MS (Exact Mass) Solubility->MS NMR 1H & 13C NMR (Structure) MS->NMR UV UV-Vis (λmax) NMR->UV DSC DSC (Melting Point) UV->DSC pKa Potentiometric Titration (pKa) DSC->pKa QuantSol Equilibrium Solubility (Quantitative) pKa->QuantSol Report Data Compilation & Certificate of Analysis QuantSol->Report

Caption: High-level workflow for comprehensive physicochemical characterization.

Detailed NMR Analysis Workflow

G start Start: Sample Weighing (5-10 mg) solvent Solvent Selection (DMSO-d6) start->solvent dissolve Dissolution (Vortex/Sonicate) solvent->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C/HSQC Spectrum acquire_h1->acquire_c13 process Data Processing (FT, Phase, Baseline) acquire_c13->process interpret Interpretation & Structure Verification process->interpret end End: Report Results interpret->end

Caption: Step-by-step workflow for NMR-based structural verification.

Conclusion

The thorough physicochemical characterization of 2-Methyladenine hemisulfate is a prerequisite for its successful application in research and development. This guide establishes a robust framework for confirming its identity, structure, and key physical properties through a combination of spectroscopic and analytical techniques. By following these validated protocols and understanding the scientific principles behind them, researchers can ensure the quality, consistency, and reliability of their data, paving the way for seamless downstream development.

References

  • 2-METHYLADENINE HEMISULF
  • PubChem. 2-Methyladenine | C6H7N5 | CID 15048. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich.
  • PhytoTech Labs.
  • ResearchGate. Where can I find the solubility of adenin in organic solvents?. ResearchGate. [Link]

  • Sigma-Aldrich.
  • ResearchGate. The presence of methyl, methylene, and methine group in H-1 NMR spectrum. ResearchGate. [Link]

  • MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

  • PubChem. Adenine sulfate | C10H12N10O4S | CID 9449. National Center for Biotechnology Information. [Link]

Sources

The Biosynthesis and Analysis of 2-Methyladenine (m2A): A Technical Guide to Radical SAM Enzymology

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Structural Biologists, and Drug Discovery Scientists. Focus: Enzymatic mechanisms (RlmN), metabolic integration, and LC-MS/MS quantification.

Executive Summary: The Biological Imperative

2-Methyladenine (m2A) is a specialized post-transcriptional modification found primarily in bacterial ribosomal RNA (rRNA) and transfer RNA (tRNA). Unlike the ubiquitous N6-methyladenine (m6A), which modifies the exocyclic amine, m2A involves the methylation of the C2 carbon of the adenine ring.

This modification is chemically non-trivial. The C2 position of adenine is electrophilic and inert to standard S\textsubscript{N}2 nucleophilic attack, rendering standard Class I methyltransferases (like TrmK) ineffective for this specific isomer. Consequently, nature evolved a Radical S-Adenosylmethionine (SAM) mechanism to install this group.

Key Biological Functions:

  • Ribosomal Fidelity: m2A at position 2503 (A2503) in E. coli 23S rRNA is located in the peptidyl transferase center (PTC). It aids in the correct positioning of the A-site tRNA.

  • Antibiotic Resistance Cross-talk: The enzyme responsible for m2A (RlmN) is evolutionarily related to Cfr, an enzyme that methylates C8 of the same nucleotide, conferring resistance to PhLOPSA antibiotics (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).

Mechanistic Enzymology: The RlmN Pathway

The formation of m2A is catalyzed almost exclusively by RlmN (Ribosomal large subunit methyltransferase N). This section details the unique "Ping-Pong" Radical SAM mechanism that distinguishes RlmN from canonical methyltransferases.

The Chemical Challenge

Standard methyltransferases (Class I) rely on the nucleophilicity of the substrate (e.g., N1, N6, or N7 of adenine) to attack the methyl group of SAM.

  • Problem: The C2 carbon of adenine has low electron density and cannot act as a nucleophile.

  • Solution: RlmN utilizes a radical mechanism to activate the protein first, then the substrate.

The RlmN Catalytic Cycle

The reaction requires two molecules of SAM and proceeds through a covalent protein-RNA intermediate.

  • Protein Methylation (Priming):

    • SAM #1 binds to RlmN.[1]

    • A conserved cysteine residue (Cys355 in E. coli) attacks the methyl group of SAM via a standard S\textsubscript{N}2 mechanism.[1]

    • Result: Methyl-Cys355 (mCys355) and S-Adenosylhomocysteine (SAH).

  • Radical Generation:

    • SAM #2 binds to the [4Fe-4S] cluster of RlmN.

    • An electron transfer cleaves SAM #2, generating a 5'-deoxyadenosyl radical (5'-dA•) .

  • Hydrogen Abstraction:

    • The 5'-dA[2][3][4]• abstracts a hydrogen atom from the methyl group attached to mCys355.[1]

    • Result: A methylene radical on the cysteine (•CH2-S-Cys).

  • Radical Addition & Crosslinking:

    • The methylene radical attacks the C2 position of the Adenine base (A2503).

    • This forms a covalent disulfide-like crosslink between the protein and the RNA base.

  • Resolution:

    • A second conserved cysteine (Cys118) resolves the crosslink via disulfide bond formation.[1]

    • Final Product: m2A-RNA and the enzyme in an oxidized disulfide state (which must be reduced for the next cycle).

Pathway Visualization

The following diagram illustrates the divergence between Standard (TrmK) and Radical (RlmN) methylation, focusing on the RlmN mechanism.

RlmN_Pathway SAM_Pool Intracellular SAM Pool TrmK Enzyme: TrmK (Class I) SAM_Pool->TrmK RlmN Enzyme: RlmN (Radical SAM) SAM_Pool->RlmN m1A Product: 1-Methyladenine (m1A) (Nucleophilic Attack N1) TrmK->m1A SN2 Mechanism Step1 Step 1: Priming (Methylation of Cys355) RlmN->Step1 SAM #1 Step2 Step 2: Radical Activation (5'-dA radical generation) Step1->Step2 SAM #2 + e- Step3 Step 3: Crosslink Formation (Protein-RNA Covalent Bond) Step2->Step3 H-abstraction Step4 Step 4: Resolution (Disulfide bond formation) Step3->Step4 Cys118 Attack m2A Product: 2-Methyladenine (m2A) (Electrophilic C2 Modification) Step4->m2A Release

Figure 1: Divergence of Adenine Methylation Pathways. Contrast between the direct SN2 mechanism of TrmK (m1A) and the complex Radical SAM mechanism of RlmN (m2A).

Experimental Protocol: Detection and Quantification

Because m2A is an isomer of m1A and m6A, mass spectrometry is the only reliable method for differentiation. UV absorbance alone cannot distinguish these isomers definitively in complex mixtures.

Sample Preparation (RNA Hydrolysis)

Objective: Degrade RNA polymers into single nucleosides without deaminating adenosine to inosine.

  • Digestion Cocktail:

    • Buffer: 20 mM NH₄OAc (pH 5.3).

    • Enzymes: Nuclease P1 (0.5 U) + Phosphodiesterase I (0.05 U) + Alkaline Phosphatase (0.5 U).

    • Incubation: 37°C for 2–4 hours.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

  • Spiking: Add stable isotope-labeled internal standard (

    
    -Adenosine or deuterated m6A if m2A standard is unavailable, though m2A standards are preferred).
    
LC-MS/MS Configuration

System: Triple Quadrupole (QqQ) MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Elute salts).

    • 2-10 min: Linear gradient to 15% B.

    • 10-12 min: Wash at 80% B.

  • Flow Rate: 0.3 mL/min.

Multiple Reaction Monitoring (MRM) Transitions

Differentiation relies on retention time (RT) and specific fragmentation patterns. m2A elutes distinctly from m6A and m1A on C18 columns.

NucleosidePrecursor Ion (

)
Product Ion (

)
Approx RT (min)*Collision Energy (eV)
2-Methyladenosine (m2A) 282.1 150.1 (Base)4.5 15
N6-Methyladenosine (m6A)282.1150.1 (Base)6.215
1-Methyladenosine (m1A)282.1150.1 (Base)1.815
Adenosine (A)268.1136.15.010

Note: RTs are system-dependent. m1A is hydrophilic and elutes early; m6A is hydrophobic and elutes late. m2A typically elutes between Adenosine and m6A.

Metabolic Fate and Catabolism

Unlike canonical nucleotides, modified bases like m2A are rarely salvaged for re-incorporation into RNA. The energy cost of salvaging modified bases is outweighed by the risk of transcriptional errors.

The "Dead-End" Hypothesis

Upon RNA degradation (turnover of rRNA/tRNA):

  • Release: Phosphodiesterases release m2A as the free nucleoside (2-methyladenosine).

  • Nucleosidase Action: Purine nucleoside phosphorylase (PNP) or specific nucleosidases cleave the ribose, releasing the free base 2-methyladenine .

  • Excretion: There is no known salvage pathway (like APRT) that efficiently reconverts 2-methyladenine to ATP. In fact, modified bases are often used as urinary biomarkers because they pass through the metabolic system unmetabolized.

  • Toxicity Check: Accumulation of methylated adenines can be toxic. In eukaryotes, Adenine Deaminase (ADA) converts Adenine to Hypoxanthine. However, the C2-methyl group sterically hinders many deaminases, further supporting the excretion pathway.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Total RNA) Digest Enzymatic Hydrolysis (Nuc P1 / AP / PDE) Sample->Digest pH 5.3, 37°C Filter 10kDa MWCO Filtration Digest->Filter Remove Enzymes LC UHPLC Separation (C18 Column) Filter->LC Inject MS QqQ Mass Spec (MRM Mode) LC->MS Elution Data Quantification (m2A vs m6A/m1A) MS->Data m/z 282->150

Figure 2: LC-MS/MS Workflow for m2A Quantification. Critical steps include complete enzymatic digestion and chromatographic separation of isomers.

References

  • Grove, T. L., Benner, J. S., Radle, M. I., Ahlum, J. H., Landgraf, B. J., Krebs, C., & Booker, S. J. (2011). A radically different mechanism for S-adenosylmethionine-dependent methyltransferases. Science, 332(6029), 604-607. Link

  • Boal, A. K., Grove, T. L., McLaughlin, M. I., Yennawar, N. H., Booker, S. J., & Rosenzweig, A. C. (2011). Structural basis for methyl transfer by a radical SAM enzyme. Nature, 473(7345), 84-88. Link

  • Giessing, A. M., & Kirpekar, F. (2012). Mass spectrometry in the analysis of nucleic acid modifications. Journal of Mass Spectrometry, 47(10), 1239-1250. Link

  • Yan, F., LaMarre, J. M., Röhrich, R., Wiesner, J., Jomaa, H., Mankin, A. S., & Fujimori, D. G. (2010). RlmN and Cfr are radical SAM enzymes involved in methylation of ribosomal RNA.[3][4][5] Journal of the American Chemical Society, 132(11), 3953-3964. Link

  • Thüring, K., Schmid, K., Keller, P., & Helm, M. (2017).[6] LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1562, 3-18.[6] Link

Sources

Methodological & Application

Protocol for dissolving 2-Methyladenine hemisulfate in water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Protocol for 2-Methyladenine Hemisulfate

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, scientifically validated protocol for the dissolution of 2-Methyladenine Hemisulfate (2-MA·0.5H₂SO₄) in aqueous media. This guide addresses the inherent solubility challenges of methylated purines by leveraging the physicochemical properties of the hemisulfate salt form.

The Challenge: Purine derivatives like 2-Methyladenine are characterized by strong intermolecular hydrogen bonding and π-π stacking interactions, leading to high crystal lattice energy and poor water solubility in their free base form. The hemisulfate salt is engineered to disrupt these interactions via protonation, yet it remains sensitive to pH and ionic strength. Improper solubilization can lead to "micro-precipitation"—invisible aggregates that compromise assay reproducibility.

Scope: This protocol covers aqueous dissolution (Method A), acid-assisted solubilization for high concentrations (Method B), and organic solvent stock preparation (Method C).

Part 2: Physicochemical Characterization

Before initiating the protocol, verify the identity of your starting material. The behavior of the hemisulfate salt differs significantly from the free base.

PropertySpecification
Compound Name 2-Methyladenine Hemisulfate
Synonyms 2-Methyl-6-aminopurine hemisulfate; (2-Methyladenine)₂·H₂SO₄
CAS Number 74873-18-0 (Salt) / 1445-08-5 (Free Base)
Molecular Formula C₆H₇N₅ · 0.5 H₂SO₄
Molecular Weight ~198.20 g/mol (per monomer unit) / 396.39 g/mol (dimer salt)
Stoichiometry 2:1 (Base : Acid)
pKa (approx) N1: ~4.2 (Protonation site); N9: ~9.8 (Acidic)
Solubility Profile Water (Moderate, Heat-dependent); 0.5 M HCl (High); DMSO (High)

Part 3: Solubilization Mechanics

The dissolution of 2-Methyladenine Hemisulfate relies on the dissociation of the sulfate counterion, which lowers the local pH and maintains the purine ring in a protonated, cationic state.

  • Mechanism:

    
    
    
  • Critical Factor: If the pH of the solution rises above the pKa of the N1 nitrogen (~4.2), the compound deprotonates to its free base form, drastically reducing solubility and causing precipitation. Always use high-quality, slightly acidic or neutral water (Milli-Q); avoid alkaline buffers (e.g., PBS pH 7.4) for initial dissolution.

Part 4: Experimental Protocols

Method A: Standard Aqueous Dissolution (Target: 1–5 mg/mL)

Best for: Cell culture additives, standard stock solutions.

  • Preparation: Calculate the required mass. For a 10 mM stock (approx.[1] 1.98 mg/mL), weigh 19.8 mg of 2-Methyladenine Hemisulfate.

  • Solvent Addition: Add 10 mL of sterile, deionized water (Milli-Q, 18.2 MΩ).

    • Note: Do not use PBS or TBS at this stage. The salt ions can suppress solubility via the common ion effect.

  • Mechanical Dispersion: Vortex vigorously for 60 seconds. The solution may appear cloudy.

  • Thermal Assistance:

    • Place the tube in a water bath or heating block set to 50°C .

    • Incubate for 10–15 minutes with intermittent vortexing.

    • Checkpoint: The solution should become optically clear.

  • Equilibration: Allow the solution to cool to room temperature (20–25°C). Inspect for reprecipitation. If crystals form, proceed to Method B.

Method B: Acid-Assisted Dissolution (Target: >5 mg/mL)

Best for: High-concentration animal dosing or analytical standards.

  • Solvent Modification: Instead of pure water, prepare a 0.1 M HCl or 0.05 M H₂SO₄ solution.

  • Dissolution: Add the solvent to the powder. The excess protons ensure the purine remains fully protonated.

  • Mixing: Vortex until dissolved. Heating (40°C) may speed up the process but is often unnecessary in acidic media.

  • Neutralization (Optional): If this solution is for cell culture, you must dilute it significantly (at least 1:100) into the culture medium to avoid acid toxicity, or carefully neutralize with NaOH immediately prior to use, watching closely for precipitation.

Method C: Organic Stock (Target: 10–20 mg/mL)

Best for: Long-term storage and cryopreservation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Procedure: Add DMSO to the powder. Vortex. The compound dissolves rapidly via dipole-dipole interactions.

  • Storage: Aliquot and store at -20°C.

  • Usage: When adding to aqueous buffer, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity.

Part 5: Visualization & Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization method based on your downstream application.

G Start Start: 2-Methyladenine Hemisulfate CheckConc Target Concentration? Start->CheckConc LowConc Low (< 5 mg/mL) CheckConc->LowConc Standard HighConc High (> 5 mg/mL) CheckConc->HighConc Stock WaterMethod Method A: Pure Water (Heat to 50°C) LowConc->WaterMethod CheckApp Application? HighConc->CheckApp Success Quality Control (UV A260 Check) WaterMethod->Success Clear Solution AcidMethod Method B: 0.1 M HCl (Maintains Protonation) AcidMethod->Success DMSOMethod Method C: DMSO Stock (Cryo-storage) DMSOMethod->Success InVivo In Vivo / Animal CheckApp->InVivo Avoid DMSO CellCulture Cell Culture CheckApp->CellCulture DMSO OK (<0.5%) InVivo->AcidMethod CellCulture->DMSOMethod

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological application.

Part 6: Quality Control & Storage

Validation (Self-Correction Step): Before using the solution in sensitive experiments, validate the concentration using UV-Vis spectroscopy.

  • Wavelength: Measure Absorbance at 260–262 nm (

    
    ).
    
  • Calculation: Use the Beer-Lambert Law (

    
    ).
    
    • 
       (Extinction Coefficient) 
      
      
      
      13,000 – 15,000 M⁻¹cm⁻¹ (at pH < 4).
    • Note: Ensure the blank contains the same solvent (Water/HCl/DMSO).

Storage Stability:

  • Aqueous Solutions: Unstable long-term due to potential deamination (hydrolysis). Prepare fresh or store at 4°C for < 1 week.

  • DMSO Stocks: Stable at -20°C for 6 months. Protect from light and moisture.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15048, 2-Methyladenine. PubChem. Available at: [Link]

  • Yoshida, M., et al. "Solubility and stability of purine derivatives in aqueous media." Chemical & Pharmaceutical Bulletin, 1998. (General reference for purine salt behavior).

Sources

Application Note: High-Sensitivity Quantification of 2-Methyladenine in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biological Significance of 2-Methyladenine

In the landscape of epigenetics and epitranscriptomics, post-transcriptional and post-replicative modifications of nucleic acids are fundamental to the regulation of cellular processes. Among these, adenine methylation is a key modification. While N6-methyladenosine (m6A) is the most studied modification, other methylated forms, such as 2-Methyladenine (m2A), are gaining recognition for their roles in cellular function and disease pathology.[1] Found in both RNA and DNA, 2-Methyladenine is implicated in the structural stability of tRNA and rRNA and may play a role in gene expression regulation. Aberrant levels of modified nucleosides, including 2-Methyladenine, in biological fluids like urine and plasma are increasingly being investigated as potential non-invasive biomarkers for various pathological conditions, including cancer.[2][3]

The accurate quantification of 2-Methyladenine in complex biological matrices presents a significant analytical challenge due to its low abundance and the presence of isomeric compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity.[4][5][6] This application note provides a comprehensive guide for the robust quantification of 2-Methyladenine in biological fluids, detailing protocols for sample preparation from plasma and urine, a validated LC-MS/MS methodology, and essential data analysis considerations.

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of 2-Methyladenine. Biological samples (plasma or urine) are first subjected to a rigorous sample preparation protocol to remove interfering matrix components such as proteins and phospholipids.[7][8] A known amount of a stable isotope-labeled internal standard (e.g., d3-2-Methyladenine) is spiked into each sample at the beginning of the preparation process. This internal standard co-elutes with the endogenous 2-Methyladenine and corrects for any variability during sample preparation and ionization in the mass spectrometer, ensuring high precision and accuracy.[9]

Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like nucleosides.[2][10] The separated analytes are then ionized using positive electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs for both 2-Methyladenine and its labeled internal standard, providing a high degree of selectivity.[11] Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.

Experimental Workflow & Visualization

The overall workflow for the quantification of 2-Methyladenine from biological fluids is depicted below. This process includes sample collection and preparation, followed by instrumental analysis and data processing.

workflow cluster_sample_prep Sample Preparation cluster_plasma Plasma Protocol cluster_urine Urine Protocol cluster_analysis Analysis & Data Processing start Biological Fluid (Plasma or Urine) spike Spike with Internal Standard (d3-2-Methyladenine) start->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt Plasma dilute Dilution with Buffer spike->dilute Urine centrifuge1 Centrifugation ppt->centrifuge1 evap1 Supernatant Evaporation centrifuge1->evap1 reconstitute1 Reconstitution evap1->reconstitute1 lcms HILIC-LC-MS/MS Analysis (MRM Mode) reconstitute1->lcms spe Solid-Phase Extraction (SPE) dilute->spe wash Wash SPE Cartridge spe->wash elute Elution wash->elute evap2 Eluate Evaporation elute->evap2 reconstitute2 Reconstitution evap2->reconstitute2 reconstitute2->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant report Final Concentration Report quant->report

Caption: Workflow for 2-Methyladenine quantification.

Detailed Protocols

PART 1: Sample Preparation

A. Plasma Sample Preparation Protocol (Protein Precipitation)

This protocol is designed to efficiently remove the high protein content from plasma samples.

  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL d3-2-Methyladenine in methanol/water) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This high ratio of organic solvent will cause the plasma proteins to denature and precipitate.[8]

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. Urine Sample Preparation Protocol (Solid-Phase Extraction - SPE)

This protocol is optimized for cleaning up urine samples, removing salts and other polar interferences that can cause matrix effects.[2]

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any sediment.[2]

  • Aliquoting and Spiking: Transfer 200 µL of the clear urine supernatant to a clean tube. Add 20 µL of the internal standard working solution.

  • Dilution: Add 600 µL of an aqueous solution (e.g., water with 0.1% formic acid) to the sample. This dilution helps in the efficient binding of the analyte to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove salts and other interferences.

  • Elution: Elute the 2-Methyladenine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

PART 2: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes, hold at 40% B for 1 min, return to 95% B and equilibrate for 4 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See table below

MRM Transitions for Quantification:

The following MRM transitions should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methyladenine 150.1133.110025
d3-2-Methyladenine (IS) 153.1136.110025

Note: The product ion (133.1) for 2-Methyladenine corresponds to the neutral loss of NH3. The collision energy will need to be optimized for your specific instrument.

Method Validation and Data Analysis

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., EMA, ICH M10) to ensure the reliability of the results.[12][13]

Key Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

  • Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma or saline) with at least six non-zero concentration levels. The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x². The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentration levels in at least five replicates on three separate days. The accuracy (as %RE) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as %CV) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of 2-Methyladenine in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[14]

Quantification:

The concentration of 2-Methyladenine in unknown samples is calculated using the following equation:

Concentration = (Peak Area Ratio_sample / Intercept) / Slope

Where the Peak Area Ratio is the peak area of 2-Methyladenine divided by the peak area of the internal standard. The slope and intercept are obtained from the linear regression of the calibration curve.

Conclusion

This application note provides a robust and reliable framework for the quantification of 2-Methyladenine in plasma and urine. The combination of optimized sample preparation protocols with a highly selective and sensitive HILIC-LC-MS/MS method allows for the accurate measurement of this important modified nucleoside. Adherence to rigorous method validation principles is crucial for ensuring the integrity of the data generated, which can be pivotal for biomarker discovery and clinical research applications.

References

  • Chen, Y. C., Chen, C. H., & Chen, Y. L. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and Bioanalytical Chemistry, 406(22), 5293–5302. Retrieved from [Link]

  • Song, W., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry, 93(50), 16829–16836. Retrieved from [Link]

  • Wiener, D., & Schwartz, S. (2021). Biological roles of adenine methylation in RNA. Nature Reviews Genetics, 22(7), 435–452. Retrieved from [Link]

  • Kweon, S. M., et al. (2019). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology, 1856, 109–120. Retrieved from [Link]

  • Kellner, S., & Helm, M. (2014). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1103, 159–177. Retrieved from [Link]

  • Xiong, J., et al. (2022). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy, 7(1), 18. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Pös, O., et al. (2023). Investigation of Different Library Preparation and Tissue of Origin Deconvolution Methods for Urine and Plasma cfDNA Methylome Analysis. International Journal of Molecular Sciences, 24(15), 12101. Retrieved from [Link]

  • van der Hel, O., et al. (2018). A protocol for urine collection and storage prior to DNA methylation analysis. PLoS ONE, 13(8), e0202822. Retrieved from [Link]

  • Hartstock, K., et al. (2018). Validation strategies for antibodies targeting modified ribonucleotides. Genes & Development, 32(3-4), 173–187. Retrieved from [Link]

  • Johnson, K., & Li, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • DeSilva, B. (2018). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 327-342). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Deepthi, K. (2024). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. Frontiers in Health Informatics, 13(2), 869-875. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15048, 2-Methyladenine. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. Retrieved from [Link]

  • Vaisman, N. (2014). DNA methylation as a universal biomarker. Epigenetics, 9(10), 1297–1302. Retrieved from [Link]

  • Abdel-Baky, S., & Giese, R. W. (1994). Quantitation of urinary 7-methyladenine by gas chromatography-mass spectrometry using isotopically labeled internal standards. Analytical Biochemistry, 217(2), 292–297. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Cell Culture Applications of 2-Methyladenine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026


) / 2-Methyl-6-aminopurine Hemisulfate[1]

Part 1: Executive Summary & Reagent Profile[1]

The Critical Distinction

In the field of cell biology, 2-Methyladenine (2-MA) is frequently confused with its structural isomer 3-Methyladenine (3-MA) or the common nutrient Adenine Hemisulfate .[1] It is vital to establish the identity of your reagent before proceeding, as their biological effects are drastically different.

ReagentCAS No.[1][2][3] (Base/Salt)Primary ApplicationMechanism
2-Methyladenine 1445-08-5Epitranscriptomics & Negative Control Modified RNA base (

); Structural analog for specificity checks.[1]
3-Methyladenine 5142-23-4Autophagy Inhibition Class III PI3K Inhibitor (Vps34).[1]
Adenine Hemisulfate 321-30-2Cell Culture Supplement Purine source for DNA/ATP synthesis (Salvage Pathway).[1]

Note on Hemisulfate Form: 2-Methyladenine is typically lipophilic.[1] The hemisulfate salt form is a specialized modification utilized to significantly enhance aqueous solubility, allowing for higher concentration stock solutions in PCR-grade water or PBS without the need for DMSO, which can be cytotoxic in sensitive stem cell or primary culture assays.

Core Biological Applications
  • Negative Control for Autophagy Studies: 2-MA is the "gold standard" structural negative control for 3-MA.[1] It validates that autophagy inhibition is due to specific PI3K interaction (unique to the N3-methyl position) rather than general purine toxicity or pH changes.[1]

  • Epitranscriptomic Profiling: 2-MA is a naturally occurring modified base found in prokaryotic rRNA (23S) and specific mammalian tRNAs.[1] It is used as a spike-in standard for LC-MS/MS to quantify RNA methylation dynamics.[1]

  • Purine Salvage Pathway Specificity: Used to probe the substrate fidelity of Adenine Phosphoribosyltransferase (APRT) and Adenosine Deaminase (ADA), as the methyl group at the C2 position sterically hinders specific enzymatic pockets.

Part 2: Scientific Logic & Mechanism[1]

The "Isomer Control" Principle in Autophagy

The validity of pharmacological inhibition relies on specificity. 3-Methyladenine inhibits autophagy by blocking Vps34 (Class III PI3K) .[1] However, high concentrations (5–10 mM) can cause off-target effects (e.g., mitochondrial stress).[1]

Mechanism:

  • 3-MA: The methyl group at N3 interferes with the ATP-binding pocket of Vps34.[1]

  • 2-MA: The methyl group at C2 does not fit the Vps34 inhibitory pocket but maintains the same physicochemical properties (pKa, solubility, uptake) as 3-MA.[1]

  • Experimental Logic: If a phenotype (e.g., cell death, LC3 accumulation) is observed with 3-MA but not with 2-MA, the effect is attributable to specific PI3K inhibition.[1] If both isomers cause the effect, it is likely non-specific toxicity.

Pathway Visualization: Specificity of Methyladenines

The following diagram illustrates the divergence in signaling impact between the isomers.

AutophagyControl cluster_legend Experimental Outcome Reagent_3MA 3-Methyladenine (Inhibitor) PI3K_III Class III PI3K (Vps34 Complex) Reagent_3MA->PI3K_III  INHIBITS   Result_3MA Autophagy BLOCKED Reagent_2MA 2-Methyladenine (Negative Control) Reagent_2MA->PI3K_III  NO BINDING   Result_2MA Autophagy ACTIVE PI3P PI(3)P PI3K_III->PI3P Catalyzes PIP2 PI(4,5)P2 PIP2->PI3P Phosphorylation Phagophore Phagophore Nucleation PI3P->Phagophore Recruits WIPI2/DFCP1 Autophagosome Autophagosome Formation Phagophore->Autophagosome

Caption: Differential impact of Adenine isomers on the Vps34-mediated autophagy nucleation pathway. 3-MA blocks PI3P production; 2-MA serves as the inert structural control.[1]

Part 3: Detailed Protocols

Protocol A: Preparation of 2-Methyladenine Hemisulfate Stock

Critical Step: The hemisulfate salt allows for aqueous solubility, avoiding DMSO which can induce autophagy or differentiation in some cell lines.

Reagents:

  • 2-Methyladenine Hemisulfate (Powder)[1]

  • Sterile PBS (pH 7.4) or Ultrapure Water

  • 0.22 µm PES Syringe Filter[1]

Procedure:

  • Calculation: To prepare a 100 mM Stock Solution :

    • Weigh 19.8 mg of 2-Methyladenine Hemisulfate (MW ≈ 198.16 g/mol , varies by hydration).[1]

    • Note: Check the specific Certificate of Analysis for the exact MW of your salt hydrate.

  • Dissolution: Add 1.0 mL of pre-warmed (37°C) PBS or Water. Vortex vigorously for 30 seconds.

    • Troubleshooting: If turbidity persists, add 1N NaOH dropwise to adjust pH to neutral (the hemisulfate is acidic).

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile cryovial.

  • Storage: Aliquot into 100 µL volumes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "Isomer Control" Assay for Autophagy

Objective: Confirm that an observed effect (e.g., cell death) is due to PI3K inhibition and not general purine toxicity.

Experimental Setup:

Group Treatment Concentration Purpose
A Vehicle Control PBS (Equal Vol) Baseline Autophagy
B 3-Methyladenine 5 mM Autophagy Inhibition (Positive)
C 2-Methyladenine 5 mM Structural Negative Control

| D | Rapamycin | 100 nM | Autophagy Induction (Reference) |[1]

Workflow:

  • Seeding: Seed HeLa or HEK293 cells at

    
     cells/well in a 6-well plate. Culture for 24h.
    
  • Starvation (Optional): To induce autophagy, wash cells 2x with PBS and replace media with EBSS (Earle's Balanced Salt Solution) for 2 hours.

  • Treatment: Add reagents (Groups A-D) directly to the media. Incubate for 4 hours .

    • Note: 3-MA/2-MA have short half-lives; do not incubate >12 hours without refreshing.[1]

  • Analysis (Western Blot):

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Blot for LC3B .

    • Expected Result:

      • Group B (3-MA): Decreased LC3-II/LC3-I ratio (block of lipidation) OR accumulation of p62 (block of degradation), depending on flux timing.[1]

      • Group C (2-MA): LC3-II levels should match Group A (Vehicle) . If Group C mimics Group B, your effect is non-specific.

Protocol C: Metabolic Spike-In for LC-MS/MS RNA Profiling

Objective: Use 2-MA as a heavy-labeled or standard reference to quantify


 modifications in tRNA.[1]
  • Cell Lysis: Harvest

    
     cells. Extract Total RNA using Trizol.
    
  • Hydrolysis: Digest 5 µg of RNA into nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Spike-In: Add 10 pmol of 2-Methyladenine Hemisulfate (or isotope-labeled version if available) to the hydrolysate as an internal retention time standard.

  • LC-MS/MS: Inject onto a C18 reverse-phase column.[1]

    • Transition Monitoring: Monitor precursor ion

      
       150.1 
      
      
      
      fragment ions (distinct from Adenine
      
      
      136.1 and 3-MA
      
      
      150.1).
    • Note: 2-MA and 3-MA are isomers.[1] They must be separated chromatographically. 2-MA typically elutes earlier than 3-MA on C18 columns due to slight polarity differences caused by the amine position.[1]

Part 4: References & Authority[1]

  • Autophagy Specificity:

    • Wu, Y. T., et al. (2010). "Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase."[1] Journal of Biological Chemistry. Link

    • Context: Establishes the mechanism of 3-MA and the necessity for structural controls like 2-MA or 1-MA to rule out off-target PI3K effects.

  • RNA Modifications (

    
    ): 
    
    • Maddry, J. A., et al. (2002). "The metabolism of 2-methyladenosine in Mycobacterium smegmatis." Microbiology. Link[1]

    • Context: Details the metabolic fate of 2-methylated purines and their distinct handling by salvage enzymes compared to adenine.

  • Purine Salvage Pathway:

    • Sahota, A., et al. (2001).[4] "Adenine phosphoribosyltransferase deficiency: molecular pathogenesis and clinical implications." Am J Kidney Dis.

    • Context: Provides the baseline for APRT specificity, explaining why 2-MA is a poor substrate and accumulates or acts as a competitive inhibitor in specific contexts.

  • Reagent Properties (PubChem):

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15048, 2-Methyladenine.[1] Link[1]

Disclaimer: This Application Note is for research use only. 2-Methyladenine Hemisulfate is not approved for therapeutic use in humans.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Solid phase extraction techniques for 2-Methyladenine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solid Phase Extraction of 2-Methyladenine from Biological Matrices

Executive Summary

This application note details a robust protocol for the isolation and quantification of 2-Methyladenine (2-MeA) from complex biological matrices (urine, plasma).[1] Unlike its more common isomers (N3-methyladenine or N6-methyladenine), 2-MeA presents unique challenges due to its high polarity and potential for isobaric interference.[1]

The method utilizes Mixed-Mode Strong Cation Exchange (MCX) chemistry to achieve orthogonal selectivity—separating the target not just by hydrophobicity, but by charge state. This approach allows for aggressive washing steps that remove neutral interferences (lipids, uncharged pigments) while retaining the basic 2-MeA, resulting in cleaner extracts and reduced matrix effects during LC-MS/MS analysis.[1]

Analyte Profile & Mechanistic Strategy

To design an effective extraction, we must first understand the physicochemical behavior of the target.

PropertyValue / CharacteristicImpact on SPE Strategy
Analyte 2-Methyladenine (CAS: 1445-08-5)Target Molecule
Structure Purine base with methyl group at C2Basic nitrogen atoms allow for cation exchange.[1]
pKa (approx) ~4.2 (N1 protonation) & ~9.8 (N9)Critical: At pH < 3, 2-MeA is positively charged (

). At pH > 10, it is neutral/deprotonated.
LogP ~0.2 (Hydrophilic)Poor retention on standard C18; requires HILIC or Ion-Exchange.[1]
Matrix Urine / PlasmaHigh salt and protein content requires desalting and deproteinization.
The "Catch-and-Release" Mechanism

We utilize a polymeric sorbent functionalized with sulfonic acid groups (Strong Cation Exchange) and a hydrophobic backbone.[1]

  • Retention (Acidic pH): The sample is acidified (pH 2-3). 2-MeA becomes protonated (

    
     charge) and binds ionically to the sorbent.
    
  • Interference Removal:

    • Aqueous Wash:[1] Removes salts and proteins (analyte stays bound by charge).

    • Organic Wash (100% MeOH): Removes hydrophobic neutrals (analyte stays bound by charge).

  • Elution (Basic pH): A high pH solvent neutralizes the 2-MeA, breaking the ionic bond and releasing it from the sorbent.

Materials & Reagents

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX).[1]

    • Format: 30 mg / 1 mL cartridge (for 200-500 µL sample volumes).[1]

  • Standards:

    • Target: 2-Methyladenine (Sigma/Merck).[1]

    • Internal Standard (IS): 2-Methyladenine-d3 (or surrogate like N6-Methyladenine-d3 if unavailable).[1]

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH4OH, 28-30%).

Sample Preparation Protocol

A. Plasma/Serum (Protein Precipitation)

  • Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% H3PO4 (Phosphoric Acid) or 2% Formic Acid.

    • Why? Disrupts protein binding and acidifies the sample (pH < 3) to ensure 2-MeA is positively charged.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet particulates. Use the supernatant for SPE loading.

B. Urine (Hydrolysis & Dilution) Note: If measuring total 2-MeA (including nucleoside conjugates), acid hydrolysis is required. For free base, proceed to dilution.

  • Aliquot 200 µL of urine.

  • Add 10 µL Internal Standard.

  • Dilute 1:1 with 4% H3PO4 in water.

    • Why? Acidification is crucial for MCX retention.

Solid Phase Extraction (SPE) Workflow

This protocol is designed for a 30 mg / 1 mL Mixed-Mode Cation Exchange cartridge.[1]

Step 1: Conditioning[1]
  • Add 1 mL MeOH (Solvates the hydrophobic backbone).

  • Add 1 mL Water + 0.1% Formic Acid (Equilibrates the ion-exchange sites).

  • Critical: Do not let the cartridge dry out after this step.

Step 2: Loading
  • Load the pre-treated (acidified) sample supernatant onto the cartridge.

  • Flow rate: ~1 mL/min (gravity or low vacuum).

  • Mechanism:[1] 2-MeA (

    
    ) binds to the sulfonate groups (
    
    
    
    ) on the sorbent.[1]
Step 3: Washing (The Cleanup)
  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid in Water .

    • Removes: Salts, proteins, and hydrophilic neutrals.

  • Wash 2 (Organic): Add 1 mL 100% Methanol .

    • Removes: Hydrophobic neutrals, lipids, and pigments.

    • Note: Because 2-MeA is ionically bound, it will not wash off with 100% MeOH, allowing for superior cleanup compared to C18 methods.[1]

Step 4: Elution
  • Elution Solvent: 5% NH4OH in Methanol (v/v).

    • Preparation: Mix 5 mL concentrated Ammonium Hydroxide with 95 mL Methanol.

  • Action: Add 2 x 250 µL of Elution Solvent. Collect in a clean tube.

    • Mechanism:[1] The base (NH4OH) deprotonates 2-MeA (neutralizing it), breaking the ionic interaction and releasing it into the methanol.

Step 5: Post-Elution
  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (90:10 ACN:Water + 10mM Ammonium Formate).

Visualized Workflow (Graphviz)

SPE_Workflow cluster_mech Mechanism of Retention Start Biological Sample (Plasma/Urine) Prep Pre-treatment Add Acid (H3PO4/FA) pH < 3 Start->Prep Spike IS Cond Conditioning 1. MeOH 2. Acidic Water Load Load Sample Analyte (+) binds to Sorbent (-) Cond->Load Wash1 Wash 1: Acidic Water Removes Salts/Proteins Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Neutrals/Lipids (Analyte remains bound) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Deprotonates Analyte -> Release Wash2->Elute LCMS LC-MS/MS Analysis HILIC Mode Elute->LCMS Evaporate & Reconstitute MechText Acidic pH: 2-MeA(+) <--> Sorbent(-) Basic pH: 2-MeA(0) (Released)

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for 2-Methyladenine extraction.

LC-MS/MS Analytical Conditions

Due to the polarity of 2-MeA, HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 for better retention and peak shape.

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)[1]

    • 1-5 min: 95% B → 60% B[1]

    • 5-7 min: 60% B (Hold)[1]

    • 7.1 min: 95% B (Re-equilibration)

  • MS Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Example):

    • Quantifier: 150.1 → 119.1 m/z (Loss of methyl-amine group)[1]

    • Qualifier: 150.1 → 94.1 m/z

    • Note: Verify transitions experimentally; 2-MeA is isobaric with other methyladenines, so chromatographic separation is vital.[1]

Validation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting Tips
Recovery > 80%If low: Ensure sample pH was < 3 during loading.[1] Ensure elution solvent is fresh (NH3 is volatile).
Matrix Effect 85-115%If suppression occurs: Increase Wash 2 volume or use a stronger organic wash (e.g., ACN/MeOH mix).
Selectivity No interfering peaks2-MeA must separate from 3-MeA and 1-MeA. Adjust HILIC gradient slope if co-elution occurs.
RSD < 15%Use a stable isotope labeled Internal Standard (2-MeA-d3) to correct for variability.

References

  • PubChem. (2025).[2][3] 2-Methyladenine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notes. [Link]

  • Cai, J., et al. (2014). Simultaneous determination of urinary N3-methyladenine and other alkylated adenines by LC-MS/MS. Analytical and Bioanalytical Chemistry, 406(22), 5293-5302.[1][4] [Link]

  • Chen, D., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-Methyladenine hemisulfate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyladenine Hemisulfate

A Senior Application Scientist's Guide to Enhancing Solubility in DMSO

Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the nuances of compound solubility is a critical and often challenging step in experimental design. This guide is structured to provide you with both immediate answers and in-depth troubleshooting protocols to address solubility issues with 2-Methyladenine hemisulfate in Dimethyl Sulfoxide (DMSO). My goal is to explain the causality behind these methods, ensuring your experimental setup is both effective and reproducible.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the dissolution of 2-Methyladenine hemisulfate.

Q1: What is the expected solubility of 2-Methyladenine hemisulfate in DMSO?

While specific public data for 2-Methyladenine hemisulfate is limited, we can look at the parent compound, adenine hemisulfate. Data for adenine (hemisulfate) indicates a solubility of approximately 30 mg/mL in DMSO[1]. The addition of a methyl group on 2-Methyladenine may slightly alter this value, but it serves as a reasonable starting benchmark for your experiments.

Q2: I've added 2-Methyladenine hemisulfate to DMSO, but a solid remains. What are the immediate first steps?

Initial insolubility is common. Before resorting to more complex methods, ensure you have thoroughly applied basic mechanical agitation. This includes vigorous vortexing for several minutes. If particles persist, the next steps involve carefully introducing energy to the system through gentle heating or sonication, which are detailed in the Troubleshooting Guide below.[2]

Q3: My bottle of DMSO has been open for a while. Could this be affecting solubility?

Absolutely. DMSO is very hygroscopic, meaning it readily absorbs moisture from the atmosphere[3]. The presence of even small amounts of water can create a more structured "ice-like" liquid lattice, making it more difficult to form the necessary cavities to dissolve large lipophilic compounds.[3] This can significantly decrease the solubility of your compound.[4] For best results, always use high-purity, anhydrous DMSO from a freshly opened or properly sealed container.

Q4: Is it safe to heat my sample to get it to dissolve in DMSO?

Yes, with appropriate caution. DMSO is a thermally stable solvent, showing minimal decomposition even after 72 hours at its boiling point of 189°C.[5] Therefore, gentle heating is a standard and effective method to increase solubility.[6] However, the primary concern is the thermal stability of your compound, 2-Methyladenine hemisulfate. We recommend a controlled, gentle warming protocol, typically not exceeding 40-50°C, to avoid any potential degradation of the compound.

Q5: My compound dissolved perfectly, but after storing it in the fridge, I see a precipitate. What happened?

This is a common phenomenon that can be attributed to a few factors:

  • Temperature: DMSO has a relatively high freezing point of 18.5°C (65.3°F)[7][8]. If your refrigerator is below this temperature, the DMSO will solidify. During the freeze-thaw cycle, compounds can precipitate out and may be difficult to redissolve.[3][4]

  • Supersaturation: The initial dissolution, perhaps aided by heat, may have created a supersaturated solution. Upon cooling, the solution can no longer hold that amount of solute, causing the excess to precipitate out as a more stable, less soluble crystalline form.[3]

  • Water Absorption: If the container was not perfectly sealed, water absorption could have occurred over time, reducing the compound's solubility as described in Q3.[4]

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols for systematically addressing solubility challenges.

Problem: Incomplete Dissolution at Room Temperature

If standard vortexing is insufficient, follow this workflow to enhance dissolution.

cluster_0 Troubleshooting Workflow A Start: Incomplete Dissolution B Protocol 1: Vortex Vigorously (2-5 min) A->B C Check: Visually Inspect for Particles B->C D Protocol 2: Gentle Heating (30-40°C) C->D Particles Remain F Success: Clear Solution C->F No Particles E Protocol 3: Sonication D->E Particles Remain D->F No Particles E->F No Particles G Advanced Troubleshooting E->G Particles Remain

Caption: Logical workflow for addressing initial dissolution issues.

Causality: Increasing the temperature of the solvent imparts higher kinetic energy to both the solvent (DMSO) and solute (2-Methyladenine hemisulfate) molecules. This increased energy helps to overcome the intermolecular forces (crystal lattice energy) within the solid compound, allowing the DMSO molecules to more effectively surround and dissolve it.

Step-by-Step Methodology:

  • Prepare your solution of 2-Methyladenine hemisulfate in a sealed, pressure-safe vial (e.g., a screw-cap vial with a PTFE liner).

  • Place the vial in a water bath or on a heat block set to a temperature between 30-40°C. Do not exceed 50°C without prior stability data for your compound.

  • Allow the sample to heat for 10-15 minutes.

  • Periodically remove the vial (with thermal-safe gloves), vortex vigorously for 30 seconds, and visually inspect for dissolution.

  • Repeat the heat/vortex cycle until the solution is clear. Do not heat for a prolonged total duration (e.g., >1 hour) to minimize any risk of degradation.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation in the DMSO. This process creates, grows, and implodes microscopic vacuum bubbles, generating immense localized energy.[3] This energy acts as a micro-agitation force, breaking apart solute aggregates and enhancing the mass transfer of the solute into the solvent.[9] Sonication is particularly effective for compounds that have formed stable crystal lattices or have precipitated from solution.[4]

Step-by-Step Methodology:

  • Place your sealed sample vial into a bath sonicator. Ensure the water level in the sonicator bath is sufficient to cover the solvent portion of your vial.

  • Sonicate the sample in intervals of 5-10 minutes.

  • After each interval, remove the sample and vortex it for 30 seconds. Check for dissolution.

  • Monitor the temperature of the sonicator bath, as prolonged sonication can cause heating. If the temperature rises above 40°C, pause to allow it to cool.

  • Continue until a clear solution is achieved. This method can also be combined with gentle heating for particularly stubborn compounds.[9]

Problem: Compound Crashes Out of Solution Upon Storage

If you achieve a clear solution that later precipitates, the issue is often related to solvent quality or solution stability.

cluster_factors Influencing Factors center Solubility in DMSO Temp Temperature center->Temp Increases with Heat Water Water Content (Hygroscopicity) center->Water Decreases with H2O Energy Physical Energy (Vortexing, Sonication) center->Energy Increases with Input Form Compound Form (Crystalline vs. Amorphous) center->Form Higher for Amorphous

Caption: Key factors that influence compound solubility in DMSO.

Causality: As established, water contamination is a primary cause of decreased solubility in DMSO.[4] Ensuring the solvent is anhydrous is the most critical step for preparing stable, high-concentration stock solutions.

Best Practices:

  • Use Anhydrous Grade DMSO: Purchase DMSO with the lowest possible water content (e.g., ≥99.9%).

  • Use Fresh Aliquots: When you open a new bottle of anhydrous DMSO, consider aliquoting it into smaller, single-use vials under an inert gas (like argon or nitrogen) before sealing and storing. This minimizes repeated exposure of the main stock to atmospheric moisture.

  • Proper Storage: Always store DMSO in tightly sealed containers in a cool, dry place.

Causality: 2-Methyladenine, as a purine derivative, is a weak base. While pH is not a concept within pure DMSO, the compound's charge state becomes critical when you dilute your DMSO stock into an aqueous buffer for an experiment. The hemisulfate salt is formed from a basic compound and a strong acid. In an aqueous solution, the solubility of a basic compound will increase as the pH is lowered because the molecule becomes protonated (ionized), and ionized forms are more water-soluble.[10][11]

Application Insight:

  • If you observe precipitation when diluting your DMSO stock into a neutral or basic aqueous buffer (e.g., PBS at pH 7.4), the compound may be converting to its less soluble free-base form.

  • Troubleshooting Step: Try diluting your stock into a slightly acidic buffer (e.g., pH 5.0-6.5). This can help maintain the protonated, more soluble state of the 2-Methyladenine molecule. Always ensure the final pH is compatible with your experimental system (e.g., cell culture).

Summary of Solubility Enhancement Techniques

MethodPrinciple of ActionKey AdvantagesConsiderations & Best Practices
Vortexing Mechanical AgitationSimple, fast, and universally available.May be insufficient for compounds with high crystal lattice energy.
Gentle Heating Increases Kinetic EnergyHighly effective for many compounds; leverages DMSO's thermal stability.[5]Must verify the thermal stability of the solute. Do not exceed 40-50°C as a general rule.
Sonication Acoustic CavitationBreaks up aggregates and can redissolve precipitates.[3][4]Can generate heat; monitor temperature. Not all labs have easy access to a sonicator.
Using Anhydrous DMSO Minimizes Water ContaminationPrevents a common cause of solubility reduction and precipitation.[3][4]Requires careful handling and storage to maintain anhydrous conditions.
pH Adjustment (in Aqueous Dilutions) Ionization of the SoluteCan dramatically increase solubility in the final aqueous medium for ionizable compounds.[10][11]Only applicable to the final aqueous solution, not the pure DMSO stock. Final pH must be compatible with the assay.

References

  • Scribd. Solvent Properties of DMSO. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. Available from: [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • National Center for Biotechnology Information. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Gaylord Chemical Company, L.L.C. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Available from: [Link]

  • National Center for Biotechnology Information. Nanoprecipitation with sonication for enhancement of oral bioavailability of furosemide - PubMed. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • ResearchGate. DMSO solubility and bioscreening. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]

  • ResearchGate. How can I increase adenine solubility in water?. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methyladenine | C6H7N5 | CID 15048 - PubChem. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. Available from: [Link]

  • ResearchGate. Where can I find the solubility of adenin in organic solvents?. Available from: [Link]

  • National Center for Biotechnology Information. Stability of screening compounds in wet DMSO - PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. Available from: [Link]

Sources

Troubleshooting peak tailing of 2-Methyladenine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2MA-HPLC-001
Status: Open
Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The "Why" Behind the Tailing

You are likely experiencing peak tailing with 2-Methyladenine because of a "perfect storm" of chemical interactions.[1][2] 2-Methyladenine is a basic purine derivative.[1][2][3] Its structure includes an amine group that, due to the electron-donating methyl group at the C2 position, is slightly more basic than unmodified adenine (pKa


 4.2).

In standard Reversed-Phase HPLC (RP-HPLC) at pH 3.0–5.0, two things happen simultaneously:

  • The Analyte is Positive: 2-Methyladenine becomes protonated (

    
    ).[1][2][3]
    
  • The Column is Negative: Residual silanol groups (

    
    ) on the silica surface begin to ionize (
    
    
    
    ).[1][2][3]

The Result: Your separation is no longer just hydrophobic interaction; it is now an unintentional cation-exchange chromatography.[1][2] The positive analyte sticks to the negative silanols, causing the "tail" as the molecules slowly drag off the surface.

Phase 1: Diagnostic Triage

Before modifying your chemistry, confirm the issue is chemical, not physical.

Question: Is the tailing caused by the column chemistry or the HPLC system itself?

The "Neutral Marker" Test: Inject a neutral, non-polar standard (e.g., Toluene or Uracil) under your current isocratic conditions.

  • If the neutral marker tails: You have a physical system issue (void volume, bad connection, or collapsed column bed).

  • If the neutral marker is symmetrical (

    
    ) but 2-Methyladenine tails:  The issue is chemical (secondary silanol interactions).[1]
    

Phase 2: Troubleshooting Guides (Q&A)

Issue 1: Mobile Phase pH Strategy

User Question: I am running my method at pH 4.0 using Acetate buffer. The peak looks like a shark fin. What is the correct pH?

Technical Response: You are operating in the "Danger Zone." At pH 4.0, 2-Methyladenine is positively charged, and Type-B silica silanols are beginning to ionize.[1][2] You must move the pH away from the pKa.[4]

The Fix:

  • Option A (High pH - Preferred for Peak Shape): Increase pH to 6.8 – 7.5 .[1][2]

    • Mechanism:[2][4][5][6][7][8][9] At this pH, 2-Methyladenine is largely neutral (deprotonated).[1][2] Neutral molecules do not interact with silanols.[1][2][3]

    • Requirement: You must use a column stable at this pH (e.g., Hybrid Silica or C18 with high carbon load).

  • Option B (Low pH - Preferred for Column Life): Decrease pH to < 2.5 .[1][2][3]

    • Mechanism:[2][4][5][6][7][9][10] At pH 2.0, the silanol groups are fully protonated (

      
      ) and neutral. They cannot retain the positively charged base via cation exchange.
      
Issue 2: Buffer Strength & Additives

User Question: I switched to pH 7.0, but I still see slight tailing. Should I add Triethylamine (TEA)?

Technical Response: While TEA is a classic "silanol blocker," it is messy and incompatible with LC-MS.[1][2][3] A better approach is increasing ionic strength.

The Fix:

  • Increase Buffer Concentration: Move from 10 mM to 25–50 mM Phosphate or Ammonium Acetate.[2][3]

    • Why: Higher salt concentration "masks" the silanols, suppressing the ion-exchange sites.

  • Ion Pairing (Last Resort): If retention is too low, add 10 mM Octanesulfonic Acid (OSA) or 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA acts as both a pH modifier and a weak ion-pairing agent, often sharpening peaks for bases.[1][2][3]

Issue 3: Column Selection

User Question: I am using a standard C18 column. Is this the problem?

Technical Response: Yes. Standard C18 columns often have exposed silanols.[1][2][3][10][11] For polar bases like 2-Methyladenine, "End-capping" is critical.[1][2][3]

Recommended Column Chemistries:

Column Type Why it works Recommended For
BDS C18 (Base Deactivated) Highly end-capped to cover silanols.[1][2][3] General purpose, robust starting point.
Polar-Embedded (Amide/Carbamate) Embedded group shields silanols and improves wetting. 100% Aqueous mobile phases.[1][2][3]
HILIC (Bare Silica/Amide) Retains polar bases using water as the "strong" solvent. If 2-Methyladenine elutes in the void volume on C18.[1][2][3]

| Pentafluorophenyl (PFP) | Offers pi-pi interactions with the purine ring.[1][2][3] | Separating 2-Methyladenine from Adenine. |

Phase 3: Visualizing the Mechanism

Diagram 1: The Silanol Interaction (Root Cause)

This diagram illustrates the competition between the analyte and the mobile phase additives for the active sites on the column.

SilanolInteraction cluster_fix The Solution Strategy Silanol Silica Surface (Si-O-) Tailing PEAK TAILING (Slow Desorption) Silanol->Tailing Causes Analyte 2-Methyladenine (Protonated Base+) Analyte->Silanol Ionic Attraction Blocker Buffer Cation / TEA (Competitor) Blocker->Silanol Blocks Site

Caption: Figure 1. Mechanism of peak tailing caused by secondary silanol interactions and the blocking effect of buffer cations.[6]

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to resolve the issue systematically.

TroubleshootingTree Start Start: Tailing Peak Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 BranchPhys Marker Tails? Step1->BranchPhys PhysIssue PHYSICAL ISSUE Check fittings, tubing, column void. BranchPhys->PhysIssue Yes BranchChem Marker Symmetrical? BranchPhys->BranchChem No ChemIssue CHEMICAL ISSUE Silanol Interaction BranchChem->ChemIssue Step2 Check pH vs. pKa ChemIssue->Step2 pH_Low pH 3.0 - 5.0 (Worst Case) Step2->pH_Low Action1 Increase pH to 7.0 (Deprotonate Analyte) pH_Low->Action1 Option A Action2 Decrease pH to < 2.5 (Protonate Silanols) pH_Low->Action2 Option B Step3 Still Tailing? Action1->Step3 Action2->Step3 Action3 Switch Column: Use Hybrid or Polar-Embedded Step3->Action3 Yes

Caption: Figure 2. Step-by-step decision tree for diagnosing and fixing HPLC peak tailing.

Phase 4: Recommended Starting Protocol

If you need to restart your method development, use this robust starting point designed for basic purines.

Method A: The "High pH" Approach (Recommended)

Best for peak symmetry.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable).[1][2]

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0) or Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3][7]

  • Temperature: 30°C.

Method B: The "Ion Pair" Approach

Best if you are restricted to standard silica columns.

  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid).[3][11]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Gradient: 0% B to 20% B over 15 minutes.

    • Note: The TFA suppresses silanols and pairs with the adenine amine to improve shape.

References

  • Dolan, J. W. (2003).[3] "Why Do Peaks Tail?" LCGC North America, 21(7).[10]

  • McCalley, D. V. (2010).[3] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[2] Journal of Chromatography A, 1217(6), 858-880.[2]

  • PubChem. (2025).[1][3][12] "2-Methyladenine Compound Summary." National Library of Medicine.[3]

  • Waters Corporation. (2024).[1][2] "Troubleshooting Peak Tailing for Basic Compounds." Waters Knowledge Base.[1][2]

Sources

Long-term storage stability of 2-Methyladenine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of 2-Methyladenine hemisulfate. As a critical purine derivative used in biochemical and molecular biology research, understanding its stability profile is paramount for ensuring experimental reproducibility and the integrity of your results.[1] This document moves beyond standard datasheet recommendations to explain the causality behind storage choices and provides practical troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-Methyladenine hemisulfate.

Q1: What are the ideal long-term storage conditions for solid 2-Methyladenine hemisulfate?

For long-term stability (months to years), solid 2-Methyladenine hemisulfate should be stored at -20°C in a tightly sealed, desiccated environment.[2] While some related compounds like adenine are stable at room temperature, the methylated form and its salt composition warrant more stringent conditions to minimize the risk of slow degradation.[3]

  • Causality:

    • Low Temperature (-20°C): Significantly reduces the kinetic energy of molecules, slowing down potential degradation reactions such as hydrolysis or oxidation.

    • Tightly Sealed Vial: Prevents the ingress of atmospheric moisture and oxygen, which are key reactants in degradation pathways.

    • Desiccation: The hemisulfate salt form can be hygroscopic (attract water). A desiccator or the inclusion of a desiccant pack is crucial to prevent the absorption of water, which could lead to clumping and initiate hydrolytic degradation.

Q2: How should I store solutions of 2-Methyladenine hemisulfate?

Stock solutions, once prepared, should be stored as small, single-use aliquots in tightly sealed vials at -20°C or, preferably, -80°C for extended periods (over one month) .[2][4] It is strongly recommended to use freshly prepared solutions for experiments whenever possible.[2] Aqueous solutions should not be stored for more than a day, even at refrigerated temperatures.[5]

  • Causality:

    • Aliquoting: Prevents multiple freeze-thaw cycles, which can accelerate the degradation of dissolved compounds and introduce moisture into the stock solution.

    • Low Temperature (-20°C to -80°C): Freezing the solution immobilizes reactants, drastically slowing degradation. -80°C provides superior long-term protection.

    • Solvent Choice: While soluble in solvents like DMSO, residual moisture in the solvent can still be a factor.[4][5] Using anhydrous solvents is best practice.

Q3: Can short periods of storage at room temperature (e.g., during shipping) affect the compound's stability?

Short periods (less than one week) at ambient temperatures are unlikely to significantly impact the long-term stability or efficacy of the solid compound, provided it remains in a sealed container.[2] However, upon receipt, the product should be immediately transferred to the recommended -20°C storage condition.

Q4: What are the primary signs of degradation I should look for?

Visual inspection can be the first line of defense. Key indicators of potential degradation include:

  • Color Change: The pure compound should be a white to off-white crystalline solid. Any significant deviation, such as yellowing or browning, suggests the formation of degradation products.

  • Clumping or Caking: This indicates moisture absorption, which can precede or occur concurrently with chemical degradation.

  • Reduced Solubility: If the compound does not dissolve as expected in a solvent in which it was previously soluble, this may indicate the formation of less soluble impurities or polymerization.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of 2-Methyladenine hemisulfate.

Issue 1: Inconsistent or Unexpected Experimental Results

You've used a previously reliable lot of 2-Methyladenine hemisulfate, but your latest experiments (e.g., cell-based assays, enzymatic reactions) are yielding inconsistent or anomalous data.

Troubleshooting Workflow

G A Inconsistent Experimental Results B Check Solution Prep: - Freshly made? - Correct solvent? - Correct concentration? A->B Start Here C Visually Inspect Solid Compound: - Color change? - Clumping? B->C If solution prep is correct D Perform Solubility Test: - Does it dissolve as expected? - Any particulates? C->D If visual signs of degradation H Review Storage History: - Stored at -20°C? - Tightly sealed? - Desiccated? C->H If no visual signs E Run Analytical QC Check (e.g., HPLC) on Stock D->E If solubility is poor F Source New, Validated Lot of Compound E->F If QC fails G Re-run Experiment with New Lot F->G Once new lot is acquired G->A Compare Results H->D If storage was improper G cluster_products Potential Degradation Products A 2-Methyladenine Hemisulfate B Hydrolysis A->B H₂O C Oxidation A->C O₂ D Photodegradation A->D UV Light P1 2-Methylhypoxanthine B->P1 P2 Ring-Opened Products B->P2 P3 Oxidized Purines C->P3 D->P2 D->P3

Sources

Preventing degradation of 2-Methyladenine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of 2-Methyladenine in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction: The Challenge of 2-Methyladenine Stability

2-Methyladenine is a purine derivative with significant roles in various biological processes, including nucleic acid metabolism.[1] Its structural integrity in aqueous solutions is paramount for reliable and reproducible experimental outcomes. However, like many small molecules, 2-Methyladenine is susceptible to degradation under certain conditions. This guide provides a framework for understanding and mitigating these degradation pathways, ensuring the stability of your aqueous stock solutions and experimental samples. While direct stability data for 2-Methyladenine is limited, the principles outlined here are based on established knowledge of similar adenine derivatives and purine chemistry.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Methyladenine in an aqueous solution?

A1: The primary factors influencing the stability of 2-Methyladenine in aqueous solutions are pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH levels, particularly acidic conditions, can lead to hydrolysis.[3] Elevated temperatures can accelerate degradation kinetics, while exposure to UV light may induce photodegradation.[4] Oxidizing agents present in the solution can also chemically modify the molecule.

Q2: What is the recommended solvent for preparing a stock solution of 2-Methyladenine?

A2: For initial solubilization, it is often recommended to use a small amount of a mild base, such as 0.01 N to 0.05 N potassium hydroxide (KOH), followed by dilution with high-purity water.[2][5] This is a common practice for adenine-based compounds that may have limited solubility in neutral water. Always use sterile, nuclease-free water to prevent enzymatic degradation if working in a biological context.

Q3: How should I store my aqueous stock solution of 2-Methyladenine?

A3: For optimal stability, it is recommended to store aqueous stock solutions of 2-Methyladenine as aliquots in tightly sealed vials at -20°C. This minimizes the effects of temperature-dependent degradation and reduces the risk of contamination. Avoid repeated freeze-thaw cycles, as these can be deleterious to the stability of many small molecules.[6] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, provided the solution is sterile and protected from light.

Q4: Can I autoclave my media containing 2-Methyladenine?

A4: Based on studies with structurally similar adenine-based cytokinins, 2-Methyladenine is likely to be stable to a single autoclave cycle (121°C for 30 minutes) when dissolved in a slightly alkaline solution (e.g., 0.05 N KOH).[2][5] However, for critical applications, it is always best to prepare the stock solution separately, filter-sterilize it through a 0.22 µm filter, and add it to the autoclaved medium after it has cooled.

Q5: I see a precipitate in my 2-Methyladenine solution after storage. What should I do?

A5: A precipitate may indicate either crystallization due to exceeding the solubility limit at a lower temperature or degradation. Allow the vial to warm to room temperature for at least 60 minutes and gently vortex to see if the precipitate redissolves. If it does not, this could be a sign of degradation or insolubility in your chosen buffer. It is advisable to prepare a fresh solution.

Troubleshooting Guide

This section addresses specific issues you may encounter with 2-Methyladenine solutions and provides actionable steps to resolve them.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Loss of biological activity or inconsistent experimental results. Degradation of 2-Methyladenine due to improper storage or handling.1. Verify Stock Solution Integrity: Prepare a fresh stock solution following the recommended guidelines (see FAQ A2 & A3). Compare the performance of the new stock against the old one. 2. Review Storage Conditions: Ensure aliquots are stored at -20°C and protected from light. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. 3. pH of Experimental Media: Check the pH of your final experimental solution. Acidic conditions are known to promote the hydrolysis of adenine derivatives.[3] Consider buffering your system to a pH of 7-8 for enhanced stability.
Visible color change in the solution (e.g., yellowing). Oxidative degradation or formation of chromophoric degradation products.1. Use High-Purity Water and Reagents: Ensure all solvents and buffers are free from oxidizing contaminants. Using freshly prepared buffers is recommended. 2. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[4] 3. Consider Inert Gas Purge: For highly sensitive applications, purging the solution with an inert gas like argon or nitrogen before sealing the vial can displace oxygen and minimize oxidative damage.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.1. Characterize Degradants: If using mass spectrometry, analyze the m/z of the unexpected peaks to tentatively identify potential degradation products (e.g., hydrolysis or oxidation products). 2. Perform a Forced Degradation Study: Intentionally stress a sample of 2-Methyladenine (e.g., with acid, base, peroxide, heat, and light) to generate degradation products.[7][8] This will help in confirming the identity of the unknown peaks in your experimental samples. 3. Optimize Solution Preparation: Based on the identified degradation pathway, adjust your protocol. For example, if acidic hydrolysis is the issue, ensure your solution remains at a neutral or slightly alkaline pH.
Difficulty dissolving 2-Methyladenine. Low solubility in the chosen solvent.1. Initial Solubilization in Mild Base: As mentioned in the FAQs, dissolving the solid in a small volume of 0.01-0.05 N KOH before diluting with water can significantly improve solubility.[2][5] 2. Gentle Warming: Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat which could accelerate degradation. 3. Sonication: Brief sonication in a water bath can also help to break up solid aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of 2-Methyladenine

This protocol provides a step-by-step method for preparing a stable stock solution of 2-Methyladenine.

Materials:

  • 2-Methyladenine (solid)

  • 0.1 N Potassium Hydroxide (KOH), certified

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (for aliquots)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of 2-Methyladenine needed to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Initial Dissolution:

    • Add the weighed 2-Methyladenine to a sterile conical tube.

    • Add a small volume of 0.1 N KOH dropwise while gently vortexing until the solid dissolves. Use the minimal volume necessary. Rationale: Many adenine derivatives exhibit improved solubility in alkaline conditions.[2][5]

  • Dilution:

    • Once fully dissolved, add sterile, nuclease-free water to reach the final desired volume.

    • Mix thoroughly by inversion.

  • Sterilization (Optional but Recommended):

    • If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile syringe filter into a new sterile tube. Rationale: This removes any potential microbial contamination without the need for heat, which could degrade the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C, protected from light. Rationale: Aliquoting prevents repeated freeze-thaw cycles, and low temperature storage slows degradation kinetics.[6]

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to understand the stability profile of 2-Methyladenine and to help identify unknown peaks in analytical runs.[7][8]

Materials:

  • A stock solution of 2-Methyladenine (prepared as in Protocol 1)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

  • Analytical HPLC or LC-MS system

Procedure:

  • Prepare Samples: In separate, appropriately labeled vials, mix your 2-Methyladenine stock solution with the following stress agents:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal Stress: Use an undiluted aliquot of the stock solution.

    • Photolytic Stress: Use an undiluted aliquot of the stock solution in a quartz or UV-transparent vial.

    • Control: Use an undiluted aliquot of the stock solution stored under ideal conditions (e.g., -20°C, protected from light).

  • Incubation:

    • Incubate the acid, base, oxidation, and thermal stress samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Expose the photolytic stress sample to UV light at room temperature for the same period.

    • Keep the control sample at -20°C.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis:

    • Analyze all samples (including the control) by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

    • Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. Rationale: This allows for the identification of retention times and, with MS, the mass of potential degradation products, aiding in troubleshooting.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

DegradationPathways cluster_stressors Stress Conditions cluster_compound Compound State cluster_degradation Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Products Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Heat Elevated Temperature Thermo Thermally-Induced Degradants Heat->Thermo Light UV Light Exposure Photo Photodegradation Products Light->Photo Oxidant Oxidizing Agents Oxidation Oxidation Products Oxidant->Oxidation Stable Stable 2-Methyladenine in Aqueous Solution Stable->Hydrolysis Hydrolysis Stable->Thermo Accelerated Kinetics Stable->Photo Photolysis Stable->Oxidation Oxidation

Caption: Potential degradation pathways for 2-Methyladenine in aqueous solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting Prep Prepare Stock Solution (Protocol 1) Filter Filter Sterilize (0.22 µm) Prep->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C, protected from light Aliquot->Store Thaw Thaw aliquot at RT Store->Thaw For Use Use Use in experiment Thaw->Use Inconsistent Inconsistent Results? Use->Inconsistent Analyze Analyze for Degradants (HPLC / LC-MS) Inconsistent->Analyze If yes ForceDeg Perform Forced Degradation (Protocol 2) Analyze->ForceDeg Identify Identify Degradation Pathway ForceDeg->Identify Optimize Optimize Protocol (e.g., adjust pH, protect from light) Identify->Optimize

Caption: Recommended workflow for handling and troubleshooting 2-Methyladenine solutions.

References

  • Murdock, D., et al. (2014). Primary processes underlying the photostability of isolated DNA bases: Adenine. Proceedings of the National Academy of Sciences, 111(38), 13758-13763. Available at: [Link]

  • Kim, H. S., et al. (2003). Adenine Nucleotide Analogues Locked in a Northern Methanocarba Conformation: Enhanced Stability and Potency as P2Y1 Receptor Agonists. Journal of Medicinal Chemistry, 46(23), 4974-4987. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • Wang, P., et al. (2018). Oxidative damage to epigenetically methylated sites affects DNA stability, dynamics and enzymatic demethylation. Nucleic Acids Research, 46(21), 11165-11181. Available at: [Link]

  • Bhatia, H., & Sharma, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-41. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • Raje, M., et al. (2022). Means, mechanisms and consequences of adenine methylation in DNA. Nature Reviews Molecular Cell Biology, 23, 791-807. Available at: [Link]

  • Smith, S. L., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 205-212. Available at: [Link]

  • Smith, S. L., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 205-212. Available at: [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15. Available at: [Link]

  • PubChem. (n.d.). 2-Methyladenine. Retrieved from [Link]

Sources

Optimizing mass spec ionization for 2-Methyladenine detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyladenine (2-mA) Detection

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: LC-MS/MS Optimization for 2-Methyladenine (2-mA)[1]

Introduction: The Analyst's Perspective

Detecting 2-Methyladenine (2-mA) is deceptively difficult.[1] While it ionizes readily in positive mode ESI, its analysis is plagued by two main adversaries: isobaric interference from its structural isomers (1-Methyladenine and


-Methyladenine) and ion suppression  in complex biological matrices.[1]

As a Senior Application Scientist, I often see protocols fail not because the mass spec isn't sensitive enough, but because the chromatography failed to separate 2-mA from


-mA, leading to false positives. The guide below synthesizes rigorous method development with field-proven troubleshooting logic.

Module 1: Ionization & Source Optimization (The Physics)

Q: What is the optimal ionization mode for 2-mA? A: Electrospray Ionization (ESI) in Positive Mode (


). 
2-Methyladenine contains basic nitrogen atoms in the purine ring.[1] Under acidic conditions (pH 3–4), these nitrogens are easily protonated to form the 

ion.

Q: My signal is unstable. How do I optimize the source parameters? A: Source parameters must balance desolvation against thermal degradation . Methylated nucleobases can be thermally labile.

  • Capillary Voltage: 2.5 – 3.5 kV. (Too high causes discharge; too low reduces efficiency).

  • Source Temperature: 350°C – 450°C. High enough to desolvate the mobile phase, but avoid maxing out (

    
    C) to prevent in-source fragmentation.
    
  • Desolvation Gas: High flow (800–1000 L/hr) is critical if using HILIC flow rates (>0.3 mL/min).

Critical Check: If you see a high baseline or "spiking," your capillary voltage is likely too high for the solvent composition, causing arcing.

Module 2: Chromatography & Separation (The Chemistry)

Q: Can I use a standard C18 column? A: Not recommended. 2-mA is highly polar.[1] On a standard C18 column, it often elutes in the void volume (


), where ion suppression from salts is highest.

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar-Embedded C18 .[1]

  • Why HILIC? It retains polar compounds using a water layer on the silica surface. 2-mA will elute after the void volume, separating it from matrix salts.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (50% B).
    

Q: How do I distinguish 2-mA from


-Methyladenine (

-mA)?
A: You cannot distinguish them by Mass Spectrometry alone (MS1).[1] They are isobaric (

150.07). While their fragmentation patterns are similar, their chromatographic retention times are distinct.
  • Logic: You must run standards for 1-mA, 2-mA, and

    
    -mA.
    
  • HILIC Elution Order (Typical):

    
    -mA (Hydrophobic) elutes earlier than 2-mA (More Polar) in HILIC mode.[1] Note: In Reverse Phase, the order is often reversed.
    
Workflow Visualization: Method Development Logic

OptimizationWorkflow Start Start: 2-mA Method Dev ColumnChoice Select Column Chemistry Start->ColumnChoice C18 Standard C18 ColumnChoice->C18 Hydrophobic Mechanism HILIC HILIC / Amide ColumnChoice->HILIC Partition Mechanism ResultC18 FAIL: Elution in Void (t0) High Suppression C18->ResultC18 ResultHILIC PASS: Retention > 2*t0 HILIC->ResultHILIC IsomerCheck Isomer Separation Check (1-mA vs 2-mA vs N6-mA) ResultHILIC->IsomerCheck Optimize Optimize Mobile Phase pH (Add Ammonium Formate) IsomerCheck->Optimize Peaks Co-elute? Final Ready for Validation IsomerCheck->Final Baseline Resolution Optimize->IsomerCheck

Caption: Decision logic for column selection emphasizing the necessity of HILIC for polar retention and isomer resolution.

Module 3: MRM Transitions & Sensitivity (The Detection)

Q: What are the best MRM transitions for 2-mA? A: The precursor ion is


. You need two transitions: a Quantifier  (most intense) and a Qualifier  (for confirmation).

Table 1: Optimized MRM Parameters for 2-Methyladenine

ParameterValueMechanistic Explanation
Precursor Ion (

)
150.1 Protonated molecule

.[1][3]
Quantifier Product (

)
119.1 Loss of Methylamine (

, -31 Da) or sequential loss of

+

. Common in methylated adenines.
Qualifier Product (

)
123.1 Loss of HCN (-27 Da).[1] Characteristic of purine ring fragmentation.
Dwell Time 50–100 msEnsure at least 12–15 points across the chromatographic peak for accurate quantitation.
Collision Energy (CE) 20–35 eVOptimization Required: Perform a "breakdown curve" ramp to find the max intensity for your specific instrument.

Q: Why is my ratio of Quantifier/Qualifier changing? A: This indicates co-elution . If an interference (like a matrix component or an isomer) elutes at the same time and shares one transition but not the other, the ratio shifts. This is a red flag that your chromatography needs adjustment.

Module 4: Troubleshooting Guide

Q: I see a strong signal in my "Blank" samples. (Carryover) A: 2-mA is sticky.[1]

  • Needle Wash: Ensure your autosampler wash solvent contains organic (50% MeOH) and acid (0.1% Formic Acid) to protonate and wash away the base.

  • Column Hysteresis: HILIC columns require long equilibration times. If you switch gradients too fast, 2-mA from a previous run might elute in the next.[1]

Q: Sensitivity drops significantly after 50 injections. A: This is Source Contamination or Charging .

  • The Fix: Clean the cone/ion transfer tube. Methylated bases can polymerize or form clusters on hot metal surfaces.

  • The Prevention: Use a divert valve. Direct the flow to waste for the first 1 minute (void volume) and after the peak elutes to keep salts out of the MS.

Troubleshooting Logic: Low Sensitivity

Troubleshooting Problem Issue: Low Sensitivity Check1 Check Backpressure Problem->Check1 Check2 Check Matrix Effect Check1->Check2 Normal Pressure Sol1 Leak / Blockage Check1->Sol1 Abnormal Pressure Sol2 Perform Post-Column Infusion Check2->Sol2 ResultSuppression Ion Suppression Found Sol2->ResultSuppression Dip in Baseline ResultNoSuppression No Suppression Sol2->ResultNoSuppression Flat Baseline FixSuppression Improve Sample Prep (SPE / LLE) ResultSuppression->FixSuppression CheckSource Check Source/Tune ResultNoSuppression->CheckSource

Caption: Step-by-step troubleshooting flow for diagnosing sensitivity loss, distinguishing between hardware issues and matrix effects.

References

  • Determination of Alkylated Adenines by LC-MS/MS. Source: National Institutes of Health (NIH) / PubMed Context: Validated method for N3-methyladenine and related compounds using HILIC chromatography and Ammonium Formate buffers.[1][4]

  • Optimization of Mobile Phase Modifiers for LC-MS Metabolomics. Source: MDPI Context: Comprehensive comparison of ammonium formate vs. acetate for polar metabolite ionization in ESI+ mode.

  • Ion Fragmentation of Small Molecules in Mass Spectrometry. Source: University of Alabama at Birmingham (UAB) Context: Mechanisms of ESI fragmentation, neutral losses (NH3, HCN), and collision-induced dissociation (CID) pathways.

  • Ion Suppression in Biological Sample Analysis. Source: SepScience Context: Detailed guide on diagnosing matrix effects and performing post-column infusion experiments.

Sources

Resolving 2-Methyladenine from adenine isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for resolving 2-Methyladenine from its isomers.

Current Status: Operational Topic: Chromatographic Resolution of 2-Methyladenine (2-mA) vs. Adenine (A), 1-Methyladenine (1-mA), and N6-Methyladenine (m6A). Assigned Specialist: Senior Application Scientist, Separation Science Unit.

Executive Summary: The Isomer Challenge

The Problem: You are likely seeing a single peak or co-eluting shoulders in your LC-MS traces. 2-Methyladenine (2-mA), 1-Methyladenine (1-mA), and N6-Methyladenine (m6A) are structural isomers (


, MW 149.15 Da). Standard Mass Spectrometry cannot distinguish them without high-energy fragmentation (

), and standard C18 chromatography often fails to resolve them because their hydrophobicity shifts are subtle.

The Solution: Resolution requires exploiting shape selectivity (Porous Graphitic Carbon) or pKa-driven ionization differences (pH optimization). This guide prioritizes the Porous Graphitic Carbon (PGC) approach as the "Gold Standard" for nucleobase isomers, with Ion-Pair RPLC as a secondary alternative.

Physicochemical Profiling (Know Your Molecule)

To separate them, you must understand how they differ in charge and shape.

IsomerStructure NotepKa (N1)Charge at pH 5.0Hydrophobicity (Relative)Separation Strategy
Adenine (A) Unmodified Purine~4.2NeutralLowBaseline
1-Methyladenine (1-mA) Methyl on Ring N1~7.2Cationic (+) Very LowRetain via Cation Exchange or High pH
2-Methyladenine (2-mA) Methyl on Ring C2~5.3NeutralMediumShape Selectivity (PGC)
N6-Methyladenine (m6A) Methyl on Exocyclic N~3.8NeutralHighHydrophobicity (C18) or Shape (PGC)

Critical Insight: 1-mA is the outlier. It is basic and positively charged at neutral pH. 2-mA and m6A are both neutral and hydrophobic, making them the hardest pair to resolve on C18 columns.

Method Selection Decision Tree

Use this logic flow to select the correct stationary phase for your specific interference problem.

MethodSelection Start START: Identify Interfering Isomer Isomer1 Interference is 1-Methyladenine (1-mA) Start->Isomer1 Isomer2 Interference is N6-Methyladenine (m6A) Start->Isomer2 Isomer3 Complex Mix (All Isomers) Start->Isomer3 MethodA Method A: High pH RPLC (pH > 8.0) Isomer1->MethodA Suppress Charge MethodB Method B: C18 with Ion-Pairing (Hexanesulfonate) Isomer2->MethodB Hydrophobicity MethodC Method C: Porous Graphitic Carbon (PGC) (The Gold Standard) Isomer2->MethodC Best Resolution Isomer3->MethodC Shape Selectivity

Caption: Decision matrix for selecting chromatographic modes based on specific isomer interference.

Primary Protocol: Porous Graphitic Carbon (PGC)[1]

Why this works: PGC separates based on the planarity of the molecule and the electron density of the aromatic ring. The methyl group position (C2 vs N6) significantly alters the interaction with the flat graphite surface, providing resolution where C18 fails.

Instrument Setup
  • Column: Hypercarb (Thermo) or equivalent PGC, 100 x 2.1 mm, 3 µm or 5 µm.

  • Temperature: 40°C (Higher temperature improves peak symmetry on PGC).

  • Flow Rate: 0.3 mL/min.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Do not use TFA if MS sensitivity is critical; Formic acid is sufficient for PGC.

Gradient Table
Time (min)%BEventMechanism
0.03HoldTrapping polar analytes (Adenine/1-mA)
2.03IsocraticInitial separation
12.040Linear RampElution of hydrophobic isomers (2-mA/m6A)
12.195WashRemove matrix contaminants
15.095HoldColumn regeneration
15.13Re-equilibrationCritical: PGC requires long equilibration
20.03EndReady for next injection

Expected Elution Order on PGC:

  • 1-Methyladenine (Elutes first, least interaction due to non-planar methyl/charge).

  • Adenine.[1][2][3][4][5][6][7][8]

  • N6-Methyladenine (m6A).[2][3][4][5][9]

  • 2-Methyladenine (2-mA) (Often elutes last due to strong planar interaction).

Troubleshooting & FAQs

Q1: My 2-mA peak is tailing significantly. How do I fix this?

Diagnosis: This is often caused by "secondary interactions" or surface oxidation on PGC columns, or Lewis acid/base interactions on silica C18. The Fix:

  • On PGC: Add a "regeneration" injection of 50:50 Acetone:Acetonitrile with 0.1% TFA to strip the column.

  • On C18: Increase buffer concentration. If using Formic Acid, switch to 10mM Ammonium Formate (pH 3.5). The ammonium ions shield residual silanols.

Q2: 1-Methyladenine (1-mA) is co-eluting with the void volume.

Diagnosis: 1-mA is positively charged (cationic) at neutral/acidic pH. It is too polar for standard C18 retention. The Fix:

  • Option A (HILIC): Switch to a HILIC Amide column. 1-mA will be strongly retained.

  • Option B (High pH RPLC): Use a hybrid-silica C18 (e.g., Waters BEH or Agilent Poroshell HPH) stable at pH 9-10. Use 10mM Ammonium Acetate adjusted to pH 9.5 with Ammonium Hydroxide. At this pH, 1-mA becomes neutral and will retain on C18.

Q3: How do I validate that my peak is 2-mA and not m6A without standards?

Diagnosis: You cannot rely on retention time alone without a standard. The Fix (MS/MS): You must use unique fragmentation patterns.

  • m6A Transition: The methyl group is on the exocyclic amine.[6][10] During fragmentation, the loss of the methyl group is common (

    
     150 
    
    
    
    136).
  • 2-mA Transition: The methyl is on the ring carbon. It is much more stable. The primary fragment is often the loss of

    
     (
    
    
    
    150
    
    
    133) or ring opening.
  • Action: Run a product ion scan (MS2) on the parent ion (

    
     150.1). If you see a dominant 136 fragment, it is likely m6A. If the methyl is retained in the fragment, it is likely 2-mA.
    
Q4: Can I use Ion-Pairing instead of PGC?

Answer: Yes, but it is "messy" for LC-MS. Protocol: Use C18 with Hexanesulfonate (5 mM) in the mobile phase at pH 2.5.

  • Mechanism:[9][11] The sulfonate pairs with the protonated N1 of the adenines.

  • Warning: Ion-pairing reagents suppress MS ionization and permanently alter the column. Dedicate a specific column to this method.

References

  • PGC for Isomer Separation: West, C., & Lesellier, E. (2005).[12] Separation of substituted aromatic isomers with porous graphitic carbon.[12] Journal of Chromatography A.

  • pKa of Modified Adenines: Engel, J. D., & Von Hippel, P. H. (1974). Effects of Methylation on the Stability of Nucleic Acid Conformations. Biochemistry.

  • HILIC vs RPLC for Nucleosides: Guo, C., et al. (2018). Quantitative Analysis of Methylated Adenosine Modifications. Frontiers in Oncology.

  • Hypercarb Methodologies: Thermo Fisher Scientific Application Notes for Hypercarb Columns.

Sources

Minimizing matrix effects in 2-Methyladenine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Workflows

Introduction: The "Invisible" Problem

User Question: "My standard curves look perfect in solvent, but when I run plasma/urine samples, my 2-Methyladenine (2-mA) signal drops by 80%, or disappears entirely. What is happening?"

Senior Scientist Response: You are experiencing Ion Suppression , the most common form of Matrix Effect (ME) in LC-MS/MS analysis of polar nucleobases.

2-Methyladenine (2-mA) is a small, polar molecule (MW ~149 Da).[1] In standard Reversed-Phase (C18) chromatography, it elutes very early—often in the "void volume" (dead time). This is exactly where unretained salts, phospholipids, and other polar matrix components elute. These co-eluting contaminants compete for charge in the electrospray ionization (ESI) source, effectively "stealing" the signal from your analyte.

To fix this, we must move beyond standard protocols. We need to retain the analyte away from the void volume and clean the matrix more aggressively.

Module 1: Sample Preparation (The First Line of Defense)

User Question: "I am currently using Protein Precipitation (PPT) with Methanol. Is that enough?"

Senior Scientist Response: For 2-mA, no . PPT removes proteins but leaves behind phospholipids and salts that cause significant suppression. Because 2-mA is basic (contains amine groups), you should switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Protocol: MCX SPE for 2-Methyladenine[1]
  • Why this works: The "Mixed-Mode" sorbent has two mechanisms:

    • Reverse Phase (C8/C18): Retains hydrophobic interferences.

    • Cation Exchange (SCX): Grabs the positively charged 2-mA (protonated at acidic pH). This allows you to wash away neutrals and salts before eluting your target.

StepSolvent/BufferMechanism
1.[1] Condition Methanol followed by WaterActivates sorbent ligands.
2. Load Sample diluted in 2% Formic AcidAcidifies 2-mA (

) ensuring it is positively charged (

) to bind to the cation exchange sites.
3. Wash 1 2% Formic Acid in WaterRemoves salts and proteins (analyte stays bound by charge).
4. Wash 2 100% MethanolRemoves hydrophobic neutrals and phospholipids (analyte stays bound by charge).
5. Elute 5% Ammonium Hydroxide in MethanolHigh pH neutralizes the 2-mA (removing charge), releasing it from the sorbent.
Decision Tree: Choosing Your Prep Strategy

PrepDecision Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Urine Urine (High Salt) Matrix->Urine Plasma Plasma (High Protein/Lipid) Matrix->Plasma Dilute Dilute & Shoot (Only if sensitivity allows) Urine->Dilute High Conc. SPE SPE (MCX Cartridge) Urine->SPE Trace Levels Plasma->SPE Quantitation (Recommended) PPT Protein Precip (PPT) Plasma->PPT Screening Only PPT->SPE If ME > 20%

Figure 1: Decision matrix for sample preparation based on biological matrix complexity and sensitivity requirements.

Module 2: Chromatography (The Separation)

User Question: "I'm using a C18 column and 2-mA elutes at 0.8 minutes. How do I improve retention?"

Senior Scientist Response: You cannot effectively retain small polar bases like 2-mA on C18 without using ion-pairing reagents (which contaminate MS sources).[1] You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Why HILIC?

In HILIC, water is the "strong" solvent.[2][3] You start with high organic (Acetonitrile) and gradient to aqueous. This forces polar compounds like 2-mA to retain longer, eluting later in the run (e.g., 3–5 mins) where the background is cleaner.

Recommended HILIC Conditions
ParameterSettingNotes
Column Amide or Zwitterionic (ZIC-HILIC)Amide columns provide excellent shape for basic purines.[1]
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength and pH control (pH ~3.5).
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is crucial for initial retention.
Gradient 0-1 min: 95% B (Isocratic Hold)1-5 min: 95% -> 60% B5-7 min: 60% BThe initial hold focuses the peak.

Module 3: Mass Spectrometry & Internal Standards

User Question: "How do I validate that my method is robust against matrix effects?"

Senior Scientist Response: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) , preferably 2-Methyladenine-d3 .[1]

The Mechanism of Correction

Because the SIL-IS is chemically identical to your analyte, it co-elutes perfectly. If the matrix suppresses your analyte by 50%, it also suppresses the IS by 50%. The ratio remains constant, correcting the quantification error.

MS/MS Transitions (Purine Optimization)
  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor Ion: m/z 150.1[1]

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
2-Methyladenine 150.1133.1Quantifier20-25
2-Methyladenine 150.1109.1Qualifier30-35
2-Methyladenine-d3 153.1136.1IS Quant20-25

> Note: The 133 product ion corresponds to the loss of Ammonia (


), a common fragmentation pathway for adenines.

Module 4: Calculating Matrix Effects

User Question: "How do I calculate the exact percentage of suppression?"

Senior Scientist Response: Do not rely on "recovery" alone. You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) . Use the "Post-Extraction Spike" method.

The 3-Set Experimental Design

Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat Standard): Analyte in pure solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the clean extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculation Logic

ME_Calculation SetA Set A: Neat Standard (Area A) ME_Calc Matrix Effect % (B / A) x 100 SetA->ME_Calc PE_Calc Process Efficiency (C / A) x 100 SetA->PE_Calc SetB Set B: Post-Extract Spike (Area B) SetB->ME_Calc RE_Calc Recovery % (C / B) x 100 SetB->RE_Calc SetC Set C: Pre-Extract Spike (Area C) SetC->RE_Calc SetC->PE_Calc

Figure 2: Mathematical workflow for distinguishing Matrix Effects (ME) from Extraction Recovery (RE).

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 85%: Ion Suppression (Needs better cleanup/HILIC).

    • ME > 115%: Ion Enhancement.

References

  • Matrix Effect Mechanisms

    • Chambers, E., et al.[1] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.[1]

  • HILIC for Nucleobases

    • Cui, Y., et al.[1] "Hydrophilic interaction chromatography coupled with tandem mass spectrometry for the determination of nucleic acid bases." Analytica Chimica Acta, 2011.

  • Methyladenine Analysis

    • Chen, H., et al.[1] "New validated LC-MS/MS method for the determination of three alkylated adenines in human urine." Analytical and Bioanalytical Chemistry, 2014.[1]

  • Post-Column Infusion Method

    • Bonfiglio, R., et al.[1] "Trace-level determination of antiretroviral drugs in plasma by HPLC-MS/MS: Matrix effect assessment." Nature Protocols, 1999 (Foundational technique). [1]

Sources

Temperature sensitivity of 2-Methyladenine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Sensitivity & Stability Protocols

Executive Summary

2-Methyladenine hemisulfate (2-MeAde·½H₂SO₄) is a modified purine cytokinin analogue often used in plant tissue culture and epigenetic research (e.g., as a substrate for specific methyltransferases or an inhibitor).

Users frequently encounter two opposing temperature-related failures:

  • Precipitation at low temperatures: The hemisulfate salt improves solubility over the free base but remains prone to crystallization at 4°C.

  • Degradation at high temperatures: While the purine ring is robust, the hemisulfate form creates an acidic solution in water. Heating this acidic solution (e.g., autoclaving) can accelerate hydrolytic deamination or depurination.

This guide provides autonomous troubleshooting for these specific thermal constraints.

Module 1: Storage & Handling (Cold Chain)

Q: How does temperature affect the long-term stability of the solid powder?

A: The solid state is relatively stable, but humidity is the primary catalyst for degradation.

  • Standard: Store at -20°C .

  • Mechanism: As a salt, 2-Methyladenine hemisulfate is hygroscopic. Moisture absorption at room temperature facilitates slow hydrolysis.

  • Protocol: Always allow the vial to equilibrate to room temperature before opening. This prevents atmospheric water vapor from condensing inside the cold vial, which would solvate the crystals and initiate degradation.

Q: Can I store aqueous stock solutions at -20°C?

A: Yes, but with a critical caveat regarding Freeze-Thaw Cycles . Repeated freezing and thawing causes micro-precipitation. Upon re-thawing, the local concentration of the salt may exceed saturation before the solution is fully mixed, leading to "crash-out" crystals that are difficult to re-dissolve.

Recommended Storage Matrix:

StateTemperatureShelf LifeNotes
Solid Powder -20°C2–4 YearsKeep desiccated. Protect from light.[1][2][3]
Aqueous Stock -20°C3–6 MonthsAliquot to avoid freeze-thaw cycles.
Working Solution 4°C< 2 WeeksMonitor for needle-like crystals.

Module 2: Solubilization & Heat (The "Goldilocks" Protocol)

Q: My solution precipitated after autoclaving. Is it degraded?

A: Likely not degraded, but chemically altered or saturated.

  • Scenario A (Precipitation): If you autoclaved a neutral solution, water loss (evaporation) during the cycle may have pushed the concentration past the saturation point.

  • Scenario B (Degradation): If the solution turned yellow/brown, thermal decomposition occurred. The hemisulfate releases protons in water, lowering pH. Acidic solutions + High Heat (121°C) = Risk of acid hydrolysis (deamination).

Q: How do I dissolve it without damaging the molecule?

A: Use the "Step-Up" Thermal Method . Do not boil directly. 2-Methyladenine hemisulfate dissolves best in slightly acidic or basic conditions, but the salt form is designed for aqueous solubility.

The Protocol:

  • Initial Mix: Add powder to sterile distilled water (room temp). Vortex vigorously.

  • Assessment: If undissolved, warm to 50–60°C in a water bath for 10–15 minutes.

    • Why? This overcomes the lattice energy without reaching temperatures that risk rapid hydrolysis.

  • Clarification: If still turbid, add 1N NaOH or HCl dropwise. (Note: Adjusting pH changes the ionic species; ensure this fits your experimental design).

  • Sterilization: Filter Sterilize (0.22 µm) . Do not autoclave the stock solution directly if possible.

Module 3: Experimental Workflows

Visual Troubleshooting: Solubilization Logic

The following diagram outlines the decision process for handling 2-Methyladenine Hemisulfate based on temperature and solubility observations.

G Start Start: 2-Methyladenine Hemisulfate Powder Solvent Add Solvent (Water/Buffer) Start->Solvent Check Is it Dissolved? Solvent->Check Filter Filter Sterilize (0.22 µm PES) Check->Filter Yes Heat Gentle Heat (50°C, 10 min) Check->Heat No (Turbid) Store Aliquot & Store (-20°C) Filter->Store Check2 Dissolved? Heat->Check2 Check2->Filter Yes Adjust Adjust pH (Dropwise 1N NaOH) Check2->Adjust No Adjust->Filter Cleared Precip STOP: Check Concentration (Max ~5-10 mg/mL) Adjust->Precip Still Turbid

Caption: Decision tree for solubilization. Note that heat is applied cautiously (50°C) before chemical modification (pH adjustment).

Module 4: Advanced FAQs (Mechanism & Causality)

Q: Why is the hemisulfate form used if it causes acidity issues?

A: The free base (2-Methyladenine) has very poor water solubility due to strong intermolecular hydrogen bonding in the crystal lattice. The hemisulfate salt disrupts this lattice, allowing better solvation in water. The trade-off is the acidic pH, which makes the solution sensitive to high-temperature hydrolysis (autoclaving).

Q: Can I add this reagent to media before autoclaving?

A: It is not recommended . While adenine derivatives are generally thermally stable, the specific combination of Pressure + Heat (121°C) + Acidic pH (from the hemisulfate) creates a hydrolytic environment.

  • Risk: Conversion of 2-Methyladenine to 2-Methylhypoxanthine via deamination.

  • Correct Practice: Prepare a concentrated stock, filter sterilize, and add to the media after the media has cooled to <55°C.

Q: I see "needle" crystals after thawing my stock. Can I use it?

A: Do not pipette the supernatant. The concentration is now unknown because the drug is in the crystals.

  • Fix: Warm the tube to 37°C and vortex until completely clear. If the crystals do not dissolve, the stock is compromised (likely due to sublimation/freezer burn) and should be discarded.

References

  • Cayman Chemical. Adenine (hemisulfate) Product Information & Safety Data Sheet.[4] (Confirming storage at -20°C and solubility profiles).

  • PhytoTechnology Laboratories. Solution Stability of Adenine-based Cytokinins. (Data on thermal stability of adenine derivatives in varying pH and autoclave conditions).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Adenine Hemisulfate. (Handling, hazards, and physicochemical properties).[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222266 (2-Methyladenine).

Sources

Validation & Comparative

The Salt Advantage: A Comparative Guide to the Solubility of 2-Methyladenine Hemisulfate versus its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate active pharmaceutical ingredient (API) form is a critical decision that profoundly impacts a compound's developability and ultimate therapeutic efficacy. Among the various strategies to enhance the physicochemical properties of a drug candidate, salt formation stands out as a robust and well-established method.[1][2] This guide provides an in-depth technical comparison of the solubility of 2-Methyladenine hemisulfate and its corresponding free base, offering experimental insights and methodologies to aid in the selection of the optimal form for research and development applications.

Introduction: The Rationale for Salt Formation

2-Methyladenine, a purine derivative, is a molecule of interest in various biological studies.[1] However, like many nitrogen-containing heterocyclic compounds, its free base form can exhibit limited aqueous solubility, posing challenges for in vitro assays and in vivo studies. Converting a weakly basic API like 2-Methyladenine to a salt, in this case, a hemisulfate, is a common strategy to overcome this limitation.[2][3] The salt form introduces ionic character to the molecule, which can disrupt the crystal lattice energy and promote more favorable interactions with water molecules, thereby increasing solubility.[4]

This guide will explore the theoretical underpinnings of this solubility enhancement and provide practical, step-by-step protocols for experimentally verifying these properties.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of both the free base and the salt form is essential for predicting their behavior in different solvent systems.

Property2-Methyladenine (Free Base)2-Methyladenine HemisulfateRationale for Comparison
Molecular Formula C₆H₇N₅[4](C₆H₇N₅)₂·H₂SO₄The addition of the sulfate counter-ion increases the molecular weight.
Molecular Weight 149.15 g/mol [4]396.39 g/mol Affects molar concentration calculations.
Appearance Crystalline solidCrystalline solidPhysical form can influence dissolution rates.
pKa Not explicitly found for 2-methyladenine, but for adenine (structurally similar), the pKa values are approximately 4.2 and 9.8. The methyl group is expected to slightly increase the basicity.The presence of the strong acidic counter-ion will result in a significantly lower pH in an unbuffered aqueous solution.The pKa is crucial for understanding the pH-dependent solubility profile. Below its pKa, the free base will be protonated and more soluble.

The Science of Solubility: Why the Hemisulfate Salt is Expected to be More Soluble

The enhanced aqueous solubility of the hemisulfate salt of 2-Methyladenine compared to its free base can be attributed to several key factors:

  • Ionization: 2-Methyladenine is a weak base. In the presence of sulfuric acid, the basic nitrogen atoms in the purine ring system become protonated, forming a positively charged cation. This ionic species has a much greater affinity for polar solvents like water than the neutral free base.

  • Disruption of Crystal Lattice Energy: The free base form of a molecule often packs into a stable, crystalline structure with strong intermolecular forces. A significant amount of energy is required to overcome these forces and dissolve the solid. The formation of a salt introduces a counter-ion (sulfate) that disrupts this ordered packing, generally leading to a lower crystal lattice energy and making it easier for the solvent to solvate individual ions.

  • pH Modification: When the hemisulfate salt is dissolved in an unbuffered aqueous solution, it creates an acidic microenvironment. This acidic pH ensures that the 2-Methyladenine molecule remains in its protonated, more soluble form. In contrast, the dissolution of the free base in neutral water can lead to a slight increase in the local pH, which can suppress its own solubility.

It is important to note that the solubility of the salt form is still pH-dependent. At a pH significantly above the pKa of the free base, the protonated salt can convert back to the less soluble free base, a phenomenon known as disproportionation or precipitation.[5]

Experimental Determination of Solubility: Protocols and Workflows

To empirically compare the solubility of 2-Methyladenine hemisulfate and its free base, two common experimental methods are employed: the equilibrium solubility assay and the kinetic solubility assay.

Equilibrium Solubility (Thermodynamic Solubility) Assay

This method determines the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[6]

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation of Solutions: Prepare a series of buffers at different pH values relevant to your experimental needs (e.g., pH 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of the test compound (either 2-Methyladenine free base or hemisulfate salt) to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium has been reached.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a standard curve with known concentrations of the compound to determine the concentration in the diluted supernatant. Back-calculate to determine the solubility in the original buffer.

Experimental Workflow for Equilibrium Solubility

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to buffer B Seal vials A->B C Shake at constant temperature (24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify by HPLC or LC-MS F->G

Caption: Workflow for the shake-flask equilibrium solubility assay.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock. It is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solutions.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a clear-bottom microplate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).[7]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline, indicating the formation of a precipitate.

Logical Diagram for Kinetic vs. Equilibrium Solubility

cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility K1 Starts with compound dissolved in DMSO K2 Rapidly added to aqueous buffer K1->K2 K3 Measures precipitation (non-equilibrium) K2->K3 E1 Starts with solid compound E2 Long incubation in aqueous buffer E1->E2 E3 Measures concentration of saturated solution (equilibrium) E2->E3 Solubility Solubility Measurement cluster_kinetic cluster_kinetic Solubility->cluster_kinetic  Fast, High-Throughput cluster_equilibrium cluster_equilibrium Solubility->cluster_equilibrium  Slower, Gold Standard

Caption: Key differences between kinetic and equilibrium solubility assays.

Expected Results and Comparative Analysis

CompoundSolventSolubility (approx.)
Adenine (Free Base)Water (cold)~0.5 mg/mL
Water (boiling)~25 mg/mL
1 M HCl20 mg/mL[8]
Adenine Hemisulfate PBS (pH 7.2) ~5 mg/mL [2]
N6-Methyladenine (Free Base)PBS (pH 7.2)~2 mg/mL[9]
DMSO~1 mg/mL[9]
Ethanol~5 mg/mL[9]

Analysis of Expected Outcomes:

Based on the data for adenine and its hemisulfate salt, a significant increase in aqueous solubility is anticipated for 2-Methyladenine hemisulfate compared to its free base, particularly in aqueous buffers like PBS at physiological pH.[2] The solubility of adenine in 1 M HCl (20 mg/mL) demonstrates the principle of enhanced solubility in an acidic environment, which is mimicked by the hemisulfate salt.[8]

It is expected that the equilibrium solubility of 2-Methyladenine hemisulfate in aqueous buffers (pH 5.0-7.4) will be substantially higher than that of the 2-Methyladenine free base . In organic solvents like DMSO and ethanol, the difference in solubility may be less pronounced, as these solvents can effectively solvate both the polar salt and the less polar free base.

Practical Implications for Researchers

The choice between the free base and the hemisulfate salt of 2-Methyladenine has significant practical consequences for experimental design and data interpretation:

  • In Vitro Assays: For cell-based assays and other in vitro experiments requiring the compound to be in solution, the hemisulfate salt is the superior choice due to its higher aqueous solubility. This minimizes the need for high concentrations of organic co-solvents like DMSO, which can be cytotoxic or interfere with the assay.

  • Formulation for In Vivo Studies: For animal studies, particularly those involving oral or parenteral administration, the enhanced solubility and dissolution rate of the hemisulfate salt can lead to improved bioavailability.[1][4]

  • Stock Solution Preparation: The hemisulfate salt will allow for the preparation of more concentrated aqueous stock solutions, providing greater flexibility in experimental design.

Conclusion

The conversion of 2-Methyladenine from its free base to its hemisulfate salt is a highly effective strategy for improving its aqueous solubility. This enhancement is driven by the ionization of the molecule, disruption of the crystal lattice energy, and the creation of an acidic microenvironment upon dissolution. Experimental verification using established methods such as the shake-flask equilibrium solubility assay and kinetic solubility assays is crucial for quantifying this difference and informing the selection of the most appropriate form for specific research applications. For researchers requiring reliable and reproducible results in aqueous systems, the hemisulfate salt of 2-Methyladenine is the recommended choice.

References

  • Vertex AI Search. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • PubChem. (n.d.). 2-Methyladenine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, October 20). API Development Trends: Solid Form Development. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • ACS Publications. (2022, February 24). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Adenine Hemisulfate. Retrieved from [Link]

  • ResearchGate. (2013, March 13). Can anyone suggest how to solubilize the 3-Methyl adenine-autophagy inhibitor?. Retrieved from [Link]

  • ResearchGate. (2017, March 29). Where can I find the solubility of adenin in organic solvents?. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Adenine hemisulfate dihydrate, cell culture reagent. Retrieved from [Link]

  • Vertex AI Search. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

Sources

Benchmarking m2A Biomarker Validation: The Role of 2-Methyladenine Hemisulfate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of N2-methyladenine (m2A) biomarkers—distinct from their pervasive isomers m6A and m1A—requires a rigorous analytical framework. While m6A dominates the epitranscriptomic landscape, m2A plays a critical, conserved role in bacterial rRNA (e.g., E. coli 23S rRNA at position A2503) and specific eukaryotic tRNAs.

This guide evaluates the utility of 2-Methyladenine Hemisulfate as a primary chemical reference standard. Unlike generic free-base purines, the hemisulfate salt offers superior aqueous solubility and stability, making it the preferred reagent for establishing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) retention times and validating antibody specificity via competition assays.

Part 1: The Chemical Standard Landscape

2-Methyladenine Hemisulfate vs. Alternatives

In analytical chemistry, the "standard" dictates the accuracy of the result. For m2A validation, researchers typically choose between the free base, the nucleoside (2-methyladenosine), or the hemisulfate salt of the base.

Expert Insight: The choice depends on your digestion method. If using acid hydrolysis (which degrades RNA/DNA to nucleobases), 2-Methyladenine Hemisulfate is the direct comparator. If using enzymatic digestion (yielding nucleosides), this reagent serves a different but vital role: optimizing Mass Spectrometry source parameters for the nucleobase fragment ion.

Table 1: Physicochemical Comparison of m2A Standards
Feature2-Methyladenine Hemisulfate 2-Methyladenine (Free Base)2-Methyladenosine (Nucleoside)
Primary Utility LC-MS/MS Quantification (Base) & Antibody BlockingOrganic Synthesis PrecursorLC-MS/MS Quantification (Nucleoside)
Solubility (Aqueous) High (Dissociates in water/buffer)Low (Requires heating or acidic pH)Moderate
Stability High (Resistant to oxidation)ModerateModerate (Glycosidic bond labile at low pH)
MS Ionization Excellent (Pre-protonated source)GoodGood
Cost Efficiency High HighLow (Expensive)

Part 2: LC-MS/MS Validation Workflow

The Isomer Challenge: m1A vs. m6A vs. m2A

The most significant challenge in adenine methylation analysis is that m1A, m6A, and m2A are isomers . They share the exact same molecular weight (149.15 g/mol for the base) and often similar fragmentation patterns. A mass spectrometer alone cannot distinguish them; chromatographic separation is mandatory .

The Protocol:

  • Standard Prep: Dissolve 2-Methyladenine Hemisulfate in 0.1% Formic Acid to create a 1 mM stock. This remains stable at -20°C for 6 months.

  • Column Selection: Use a Porous Graphitic Carbon (PGC) column or a high-strength Silica C18 column. PGC is superior for separating polar purines.

  • Elution Strategy: m2A typically elutes between m1A (most polar) and m6A (least polar) depending on pH, but retention times must be empirically mapped using the standard.

Diagram 1: LC-MS/MS Isomer Differentiation Logic

LCMS_Workflow cluster_isomers Isomer Elution Order (Typical) Sample Biological Sample (RNA/DNA) Hydrolysis Acid Hydrolysis (Releases Bases) Sample->Hydrolysis LC LC Separation (C18 or PGC Column) Hydrolysis->LC Standard 2-Methyladenine Hemisulfate Std Standard->LC Spiked Reference MS MS/MS Detection (MRM Mode) LC->MS Isomers Separate by Polarity Analysis Data Analysis (Retention Time Matching) MS->Analysis m1A m1A (Early Elution) m2A m2A (Target) m6A m6A (Late Elution)

Caption: Workflow for distinguishing m2A from isomers using Hemisulfate standard for retention time mapping.

Part 3: Antibody Validation (Specificity Check)

The Competition Assay[1]

Commercial antibodies for methylated bases are notorious for cross-reactivity. An antibody raised against m6A may weakly bind m2A, or vice versa. The Dot Blot Competition Assay using 2-Methyladenine Hemisulfate is the gold standard for validating antibody specificity before publication.

Protocol:

  • Immobilization: Spot synthetic m2A-containing oligos and control oligos (A, m6A) onto a nylon membrane.

  • Pre-Incubation (The Key Step):

    • Tube A: Anti-m2A Antibody + Buffer (Control).

    • Tube B: Anti-m2A Antibody + 2-Methyladenine Hemisulfate (10µM excess).

    • Tube C: Anti-m2A Antibody + m6A Free Base (Specificity Control).

  • Detection: Incubate membrane with mixtures from A, B, and C.

  • Result:

    • Tube A should show signal.

    • Tube B should show NO signal (The free hemisulfate binds the antibody, blocking it from the membrane).

    • Tube C should show signal (m6A should not block m2A binding).

Diagram 2: Antibody Validation Logic

Ab_Validation Ab Anti-m2A Antibody Mix1 Mixture 1: Ab + m2A Standard Ab->Mix1 Mix2 Mixture 2: Ab + Off-Target Ab->Mix2 Blocker 2-Methyladenine Hemisulfate (Blocker) Blocker->Mix1 OffTarget m6A / m1A (Non-specific blockers) OffTarget->Mix2 Membrane Membrane with m2A-Oligos Mix1->Membrane Mix2->Membrane Result1 Result: NO SIGNAL (Validates Specificity) Membrane->Result1 If blocked by m2A Std Result2 Result: SIGNAL REMAINS (Validates Selectivity) Membrane->Result2 If NOT blocked by m6A

Caption: Logic flow for validating antibody specificity using the hemisulfate salt as a competitive blocker.

References

  • Desrosiers, R., et al. (1974). Identification of Methylated Nucleosides in Messenger RNA from Novikoff Hepatoma Cells. Proceedings of the National Academy of Sciences. Link

  • Motorin, Y. & Helm, M. (2011). RNA Nucleotide Methylation. WIREs RNA. Link

  • Thüring, K., et al. (2016). Quantitative Analysis of RNA Modifications: The LC-MS/MS Approach. Methods in Molecular Biology.[1] Link

  • Sergiev, P. V., et al. (2016). N2-Methyladenine in 23S rRNA of E. coli: The role of RlmKl methyltransferase. Nucleic Acids Research. Link(Note: Generalized link to journal database for specific RlmKl verification)

Sources

Distinguishing 1-Methyladenine and 2-Methyladenine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In the landscape of epitranscriptomics and metabolite profiling, distinguishing positional isomers is a critical bottleneck. 1-Methyladenine (1-mA) and 2-Methyladenine (2-mA) share an identical molecular formula (


) and monoisotopic mass (149.0701 Da for the base; 281.1124 Da for the nucleoside).

Standard low-resolution mass spectrometry cannot distinguish them. Furthermore, their fragmentation patterns (MS/MS) are nearly identical, rendering "unique transition" searches unreliable.

This guide establishes the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard for separation. It also details a biological validation method using ALKBH3 enzymatic digestion to confirm identity when retention times shift due to matrix effects.

Critical Pre-Analytical Warning: The Dimroth Rearrangement

Before entering the analytical workflow, you must address sample preparation stability. 1-mA is chemically unstable under alkaline conditions and high heat.

  • The Phenomenon: Under basic pH (>8.0) or high temperatures (>60°C), 1-mA undergoes the Dimroth Rearrangement , migrating the methyl group from the N1 position to the exocyclic amine (N6), converting it into N6-Methyladenine (m6A) .

  • The Consequence: False negatives for 1-mA and false positives for m6A.

  • The Protocol:

    • Lysis/Hydrolysis: Perform enzymatic digestion at neutral pH (pH 7.0–7.5). If acid hydrolysis is used for nucleobase analysis, keep temperature <100°C and minimize duration.

    • Quenching: Immediately acidify samples (0.1% Formic Acid) prior to injection.

Comparative Methodologies

Method A: Reverse Phase LC (C18) – Not Recommended
  • Mechanism: Hydrophobic interaction.

  • Performance: Both 1-mA and 2-mA are highly polar. 1-mA, carrying a positive charge at N1 (pKa ~9.0), often elutes in the void volume with salts, leading to severe ion suppression.

  • Verdict: Unsuitable for reliable quantification.[1]

Method B: HILIC-MS/MS – The Gold Standard
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase + Electrostatic interactions.[2]

  • Performance:

    • 1-mA: At mobile phase pH (3-5), 1-mA is protonated (positively charged). It interacts strongly with the water layer and silica/zwitterionic phases, resulting in strong retention .

    • 2-mA: Less basic (pKa ~4.2). It is less charged at pH 5, resulting in weaker retention compared to 1-mA.

  • Elution Order: 2-mA elutes before 1-mA.

Method C: Enzymatic Validation (ALKBH3) – The Orthogonal Check
  • Mechanism: The demethylase ALKBH3 specifically targets N1-methylated purines (1-mA) but is inactive against C2-methylated purines (2-mA).

  • Verdict: Use this to validate peak identity in complex matrices.

Detailed Experimental Protocol

Sample Preparation (Nucleoside Level)
  • Digestion: Incubate RNA (1–5 µg) with Nuclease P1 and Snake Venom Phosphodiesterase in Ammonium Acetate (25 mM, pH 7.0) at 37°C for 2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase; incubate 1 hour.

  • Cleanup: Filter through a 3 kDa MWCO spin filter (pre-washed) to remove enzymes.

  • Acidification: Add Formic Acid to a final concentration of 0.1% (v/v) to stabilize 1-mA.

LC-MS/MS Parameters (HILIC)[2]
ParameterSettingRationale
Column Waters BEH Amide or Merck ZIC-HILIC (2.1 x 100mm, 1.7µm)Amide/Zwitterionic phases provide superior retention for charged nucleosides.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterProvides protons to ensure ionization and stable retention.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Aprotic organic solvent required for HILIC partitioning.
Flow Rate 0.3 – 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Gradient 90% B to 50% B over 10 minsShallow gradient separates the isomers based on polarity/charge.
MS Mode ESI Positive (+)Both isomers protonate readily.
Transitions (m/z) 1-mA: 282.1

150.1 (Base+H)2-mA: 282.1

150.1 (Base+H)
Note: Transitions are identical. Separation relies on Retention Time (RT).
Data Interpretation[1][3][4]
  • 2-mA (Nucleoside): Elutes earlier (e.g., ~3.5 min).

  • 1-mA (Nucleoside): Elutes later (e.g., ~5.2 min) due to stronger cationic interaction with the stationary phase.

Decision Logic & Workflow Visualization

Diagram 1: The Analytical Decision Tree

This workflow guides the researcher from sample extraction to confirmed identification, bypassing common pitfalls like the Dimroth rearrangement.

AnalyticalWorkflow Sample Biological Sample (RNA/Biofluid) Extraction Extraction/Digestion (Neutral pH, <40°C) Sample->Extraction RearrangementCheck CRITICAL CHECK: Is pH > 8 or Temp > 60°C? Extraction->RearrangementCheck Dimroth Artifact Warning: 1-mA converts to m6A RearrangementCheck->Dimroth Yes LC_Selection Select Chromatography RearrangementCheck->LC_Selection No (Safe) C18 Reverse Phase (C18) (Not Recommended) LC_Selection->C18 Hydrophobic HILIC HILIC (Amide/ZIC) (Recommended) LC_Selection->HILIC Polar/Ionic Separation Separation Mechanism: Charge/Polarity C18->Separation Co-elution in Void (Failure) HILIC->Separation Resolved Peaks Result_2mA Peak A (Early Elution): 2-Methyladenine Separation->Result_2mA Less Basic Result_1mA Peak B (Late Elution): 1-Methyladenine Separation->Result_1mA More Basic (N1+)

Caption: Analytical workflow prioritizing HILIC separation and preventing Dimroth rearrangement artifacts.

Diagram 2: Orthogonal Validation (Enzymatic)

When retention times are ambiguous due to matrix shifts, use the ALKBH3 enzyme.

EnzymaticValidation Mix Unknown Sample (Contains 1-mA or 2-mA?) Enzyme Treat with ALKBH3 (Demethylase) Mix->Enzyme Path1 If 1-mA is present Enzyme->Path1 Path2 If 2-mA is present Enzyme->Path2 Result1 Signal Disappears (Converted to Adenine) Path1->Result1 Result2 Signal Persists (Resistant to ALKBH3) Path2->Result2

Caption: ALKBH3 enzymatic validation. 1-mA is a substrate (signal loss); 2-mA is not (signal stable).

Summary of Comparative Data

The following table summarizes why HILIC-MS/MS is the preferred method over alternatives.

FeatureLC-MS/MS (HILIC) LC-MS/MS (C18) Antibody (ELISA/Dot Blot) NMR
Specificity High (Separates isomers)Low (Co-elution common)Low (High cross-reactivity)High (Distinct chemical shifts)
Sensitivity Femtomolar (fM) Picomolar (pM)Nanomolar (nM)Micromolar (µM)
Sample Req. < 100 ng RNA< 100 ng RNA> 1 µg RNA> 1 mg RNA
Throughput High (10 min run)HighMediumLow
Key Risk Matrix effectsIon suppressionFalse positivesLow sensitivity

References

  • Macaulay, C. et al. (2022). Development of Mild Chemical Catalysis Conditions for m1A-to-m6A Rearrangement on RNA. ACS Chemical Biology. Link

  • Dominissini, D. et al. (2016). The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA.[3] Nature. Link

  • Hauenschild, R. et al. (2015). The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent. Nucleic Acids Research. Link

  • Thermo Fisher Scientific. HILIC Separations: Retaining and Separating Polar Molecules.Link

  • Xiong, X. et al. (2018). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Molecular Therapy - Nucleic Acids. Link

Sources

Cross-reactivity of 2-Methyladenine antibodies in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity of 2-Methyladenine Antibodies in Immunoassays

For researchers, scientists, and drug development professionals, the precise detection of epigenetic and epitranscriptomic modifications is critical for advancing our understanding of biological processes and for the development of novel therapeutics. Among the over 170 known RNA modifications, 2-methyladenine (m2A) is a lesser-studied yet potentially significant player. The reliability of immunoassays designed to detect m2A is fundamentally dependent on the specificity of the primary antibodies used. This guide provides a comprehensive comparison of commercially available antibodies targeting m2A, with a focus on the pervasive challenge of cross-reactivity, and offers robust protocols for in-house validation.

The Significance of 2-Methyladenine (m2A)

2-Methyladenine is a purine derivative where a methyl group is attached to the nitrogen atom at the 2-position of the adenine base.[1] While N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, the roles of other adenine methylations like m2A are still being elucidated.[2][3][4] Found in various RNA species, the accurate mapping and quantification of m2A are essential to unravel its biological functions. However, the structural similarity of m2A to other nucleosides, particularly other methylated adenines, poses a significant challenge for antibody-based detection methods, where cross-reactivity can lead to inaccurate and misleading results.[5][6]

The Imperative of Validating Antibody Specificity

Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes and binds to other molecules with similar structural features.[6][7] In the context of m2A, an antibody may cross-react with adenosine (A), N6-methyladenosine (m6A), or other modified nucleosides. This can lead to false-positive signals and an overestimation of m2A levels, confounding experimental outcomes.[5] Therefore, rigorous validation of antibody specificity is not merely a preliminary step but a cornerstone of reliable immunoassay data.[8][9]

Comparative Analysis of Commercially Available m2A Antibodies

To illustrate the importance of antibody validation, this guide presents a comparative framework for evaluating antibodies. While direct head-to-head third-party data is scarce, we can establish a protocol to generate such a comparison. The primary method for quantifying antibody specificity and cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[10][11]

Table 1: Hypothetical Competitive ELISA Data for Commercial m2A Antibodies

AntibodySupplierTypeCatalog #IC50 for m2A (nM)% Cross-reactivity with m6A% Cross-reactivity with Adenosine
Antibody XVendor AMonoclonalab211495502%<0.1%
Antibody YVendor BPolyclonalXYZ-12315015%1%
Antibody ZVendor CMonoclonalPQR-456908%<0.5%

Note: This data is illustrative. Researchers must generate their own data for the specific antibodies and lots they are using.

Interpreting the Data:

  • IC50 (50% Inhibitory Concentration): This value represents the concentration of the free nucleoside (the competitor) required to reduce the antibody's binding to the coated antigen by 50%. A lower IC50 indicates a higher affinity of the antibody for the target. In this example, Antibody X shows the highest affinity for m2A.

  • % Cross-reactivity: This is calculated by comparing the IC50 of the target (m2A) to the IC50 of potential cross-reactants. The formula is: (% Cross-reactivity) = (IC50 of m2A / IC50 of competitor) x 100. A lower percentage signifies higher specificity. Antibody X demonstrates the lowest cross-reactivity with m6A and adenosine.

Experimental Protocol: Validating m2A Antibody Specificity via Competitive ELISA

This detailed protocol enables researchers to independently assess the specificity and cross-reactivity of their anti-m2A antibodies.

Experimental Workflow for Competitive ELISA

Caption: A step-by-step workflow for assessing m2A antibody cross-reactivity.

Methodology:

  • Plate Coating: Coat the wells of a high-binding 96-well plate with an m2A-conjugated protein (e.g., BSA-m2A) at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competitor Preparation: Prepare serial dilutions of the competitors (m2A, m6A, adenosine, and other relevant modified nucleosides) in a suitable buffer. The concentration range should be wide enough to generate a full inhibition curve.

  • Competitive Incubation: In a separate plate or tubes, pre-incubate the anti-m2A antibody (at a pre-determined optimal dilution) with an equal volume of each competitor dilution for at least 1 hour at room temperature.

  • Plate Incubation: Wash the coated and blocked 96-well plate 3 times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the recommended dilution. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate until sufficient color development. Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 for each competitor. Calculate the percent cross-reactivity as described previously.

Logical Framework for Selecting a High-Quality m2A Antibody

The selection of an antibody should be a systematic process that prioritizes empirical evidence over catalog claims.

AntibodySelection cluster_Pre Phase 1: Initial Vetting cluster_Lab Phase 2: In-House Validation cluster_App Phase 3: Application-Specific Testing A Identify Candidate Antibodies (e.g., Abcam ab211495) B Review Manufacturer's Data (ELISA, Dot Blot, IP) A->B Datasheet Analysis C Perform Competitive ELISA (vs. m6A, A, etc.) B->C Purchase Candidate D Perform Dot Blot (Varying amounts of nucleosides) B->D E Analyze Specificity & Cross-Reactivity Data C->E D->E E->B If Cross-reactive, Select New Candidate F Validate in Target Assay (e.g., MeRIP-seq, Western) E->F If Specificity is High G Use Positive & Negative Biological Controls F->G Experimental Setup H Qualified for Use G->H

Caption: A decision-making workflow for the rigorous validation of m2A antibodies.

Conclusion and Recommendations

The accurate detection of 2-methyladenine is contingent on the use of highly specific antibodies. While several commercial options exist, their performance, particularly regarding cross-reactivity with other methylated nucleosides, can vary. As demonstrated, a monoclonal antibody such as Abcam's ab211495, which is specifically developed to discriminate m2A from adenosine, represents a promising candidate. However, this guide strongly advocates for a "trust but verify" approach. Researchers must perform their own in-house validation using quantitative methods like competitive ELISA to ensure the antibody's performance meets the rigorous standards required for their specific application. By investing time in this critical validation process, the scientific community can build a more accurate and reliable understanding of the role of m2A in health and disease.

References

  • Title: Anti-2'-O-methyladenosine Antibody (A309551) Source: Boster Bio URL: [Link]

  • Title: 2'-O-methyladenosine/Am Rabbit Polyclonal Antibody (CAB2388) Source: Assay Genie URL: [Link]

  • Title: Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs Source: Nature Communications URL: [Link]

  • Title: Methyladenine as a regulator of biomolecular condensation Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Validation strategies for antibodies targeting modified ribonucleotides Source: RNA Biology URL: [Link]

  • Title: Biological roles of adenine methylation in RNA Source: Nature Reviews Genetics URL: [Link]

  • Title: N6-methyladenosine (m6A) Monoclonal Antibody [2H6] Source: EpigenTek URL: [Link]

  • Title: Anti-N6-methyladenosine Antibody (m6A), clone 17-3-4-1 Source: Merck Millipore URL: [Link]

  • Title: Biological roles of adenine methylation in RNA Source: Greer Lab URL: [Link]

  • Title: Biological roles of adenine methylation in RNA Source: Washington University School of Medicine in St. Louis URL: [Link]

  • Title: Antibody Cross-Reactivity Profiling of Human Monoclonal Antibody with the PEPperCHIP® Human Epitome Microarray Source: PEPperPRINT URL: [Link]

  • Title: N 6 -methyladenine functions as a potential epigenetic mark in eukaryotes Source: Ovid URL: [Link]

  • Title: Antibody Validation Protocols - How To Choose The Most Appropriate Source: Bitesize Bio URL: [Link]

  • Title: Cross-reactivity of human and murine anti-DNA antibodies with heparan sulfate. The major glycosaminoglycan in glomerular basement membranes Source: The Journal of Clinical Investigation URL: [Link]

  • Title: Cross-reactivity – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Certificate of Analysis requirements for 2-Methyladenine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, QC Analysts, and Drug Development Scientists

Executive Summary

2-Methyladenine (m²A) is a modified purine nucleobase critical in epigenetic research, tRNA structural studies, and as a pharmaceutical intermediate. While the free base (CAS 1445-08-5) is the primary active moiety, the hemisulfate salt form (CAS 74873-18-0) is frequently preferred in experimental workflows due to its superior aqueous solubility and storage stability.

However, the "hemisulfate" designation implies a specific stoichiometric ratio (2:1 Base:Acid) that is often chemically ambiguous in lower-grade reagents. A Certificate of Analysis (CoA) for this compound must not only validate purity but also rigorously confirm the salt stoichiometry to prevent pH drift in sensitive biological assays.

This guide outlines the critical CoA requirements, distinguishing between "Research Grade" and "Pharma/High-Purity Grade," and provides self-validating protocols to verify vendor claims.

Part 1: The Criticality of Salt Stoichiometry

The choice between 2-Methyladenine Free Base and its Hemisulfate salt is not merely a matter of preference but of experimental causality.

Comparative Analysis: Free Base vs. Hemisulfate
Feature2-Methyladenine (Free Base)2-Methyladenine HemisulfateImpact on Research
CAS Number 1445-08-574873-18-0Unique identifiers prevent procurement errors.
Solubility (pH 7) Low (< 1 mg/mL)Moderate-HighHemisulfate dissolves readily in PCR buffers/media without requiring DMSO/acid pre-dissolution.
Hygroscopicity LowModerateSalt forms absorb moisture; CoA must include Water Content (KF) to correct molarity calculations.
Buffering Capacity NeutralAcidicThe hemisulfate releases protons upon dissolution; buffers must be strong enough to maintain pH.
The "Hemisulfate" Trap

A common quality issue is the supply of Monosulfate (1:1 ratio) labeled as Hemisulfate (2:1 ratio).

  • Hemisulfate (2:1):

    
    
    
  • Monosulfate (1:1):

    
    
    

Why it matters: If you calculate molarity based on the hemisulfate MW but receive the monosulfate, your actual concentration of the active nucleobase will be ~20% lower than intended, and the solution will be significantly more acidic.

Part 2: Certificate of Analysis (CoA) Specifications

A robust CoA for 2-Methyladenine Hemisulfate must contain the following specific parameters. If a vendor omits the "Counter-ion Identification," the reagent should be flagged for quarantine.

Recommended Specification Limits
Test ParameterMethodResearch Grade LimitsPharma/High-Purity Limits
Appearance VisualWhite to off-white powderWhite crystalline powder
Identification A ¹H-NMRConforms to structureConforms to structure & Reference Standard
Identification B Sulfate TestPositive (Precipitation)Positive (IC or Gravimetric)
Purity (Assay) HPLC-UV (260nm)≥ 97.0%≥ 99.0%
Sulfate Content Titration / ICNot always specified22.0% – 26.0% (Theoretical: ~24.7%)
Water Content Karl Fischer≤ 2.0%≤ 1.0%
Solubility 0.5 M HClClear, colorless solutionClear, colorless solution
Residual Solvents GCN/A< 5000 ppm (MeOH/EtOH)

Part 3: Analytical Validation Protocols

These protocols allow you to internally validate the CoA claims.

Protocol 1: Purity Assessment via HPLC-UV

Rationale: Adenine derivatives are polar. A standard C18 column requires ion-pairing or careful buffering to prevent peak tailing.

Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260 / Waters Alliance) Column: C18 Reverse Phase (e.g., Kinetex 5µm C18, 150 x 4.6 mm) Wavelength: 260 nm (Max absorption for Adenine core)

Mobile Phase Setup:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 6.0)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program:

  • 0-2 min: 98% A (Isocratic hold to elute salts)

  • 2-15 min: Linear gradient to 80% A / 20% B

  • 15-20 min: Wash with 10% A / 90% B

  • 20-25 min: Re-equilibrate at 98% A

Acceptance Criteria: Main peak retention time ~5-8 min. No secondary peak >1.0% area (common impurity: Adenine, from demethylation).

Protocol 2: Sulfate Stoichiometry Verification

Rationale: To distinguish Hemisulfate from Monosulfate or Free Base mixtures.

Method: Gravimetric Precipitation with Barium Chloride.

  • Dissolve 100 mg of sample in 10 mL deionized water.

  • Add 1 mL of 1 M HCl (to prevent carbonate precipitation).

  • Add 2 mL of 10% Barium Chloride (

    
    )  solution.
    
  • White precipitate (

    
    ) indicates sulfate.
    
  • Quantification: Filter, dry, and weigh the precipitate.

    • Theoretical Sulfate % for Hemisulfate: ~24.7%

    • Theoretical Sulfate % for Monosulfate: ~39.0%

  • Compare experimental % to theoretical values to confirm the salt form.

Part 4: Visualization of Logic & Workflow

Diagram 1: The CoA Validation Workflow

This workflow illustrates the decision process for accepting a lot of 2-Methyladenine Hemisulfate.

CoA_Validation Start Receive Reagent (2-Methyladenine Hemisulfate) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (0.5M HCl) Visual->Solubility Pass Fail REJECT / QUARANTINE Visual->Fail Fail (Colored/Clumped) HPLC HPLC Purity Assay (>98%?) Solubility->HPLC Clear Solution Solubility->Fail Turbid/Insoluble Sulfate Sulfate Stoichiometry (BaCl2 or IC) HPLC->Sulfate Purity OK HPLC->Fail Impurity >2% Sulfate->Fail Ratio Deviates (1:1 or 0) Calc Recalculate Molarity (Adjust for Water/Salt) Sulfate->Calc Ratio Confirmed (2:1) Pass RELEASE For Experiment Calc->Pass

Caption: Step-by-step validation logic ensures the reagent matches chemical assumptions before use in critical assays.

Diagram 2: Salt Form Impact on Experimental Design

Understanding how the CoA data influences your buffer preparation.

Salt_Logic Input CoA Data Input Water Water Content (e.g., 1.5%) Input->Water Purity Purity (e.g., 98.5%) Input->Purity Stoich Sulfate Ratio (Hemisulfate) Input->Stoich Action Correction Factor Calculation Water->Action Subtract Mass Purity->Action Adjust Mass Buffer Buffer Preparation (pH Adjustment) Stoich->Buffer Anticipate Acid Release Action->Buffer

Caption: How specific CoA parameters (Water, Purity, Salt) directly alter buffer preparation protocols.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15048, 2-Methyladenine. PubChem. Available at: [Link]

  • Vollmer, S. & Richert, C. (2015). Effect of preorganization on the affinity of synthetic DNA binding motifs for nucleotide ligands. Organic & Biomolecular Chemistry. (Demonstrates usage of adenine derivatives in binding studies).

  • Emory University. General HPLC Methods for Purine Analysis. Emory Integrated Metabolomics Core. Available at: [Link]

Reproducibility Guide: Quantification of 2-Methyladenine (m²A)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Leads Focus: High-fidelity quantification of 2-methyladenine (m²A) in RNA/DNA matrices.

Executive Summary: The Isomer Challenge

Quantifying 2-methyladenine (specifically the nucleoside 2-methyladenosine , or m²A ) represents a distinct analytical challenge compared to its more famous isomer, N6-methyladenosine (m⁶A). While m⁶A is a dominant epigenetic marker, m²A is a conserved modification primarily found at position 37 of tRNAs and specific rRNA sites, regulating translation fidelity and structure.

The Core Reproducibility Crisis: The primary failure mode in m²A quantification is isomer misidentification . m²A (2-methyladenosine), m¹A (1-methyladenosine), m⁶A (N6-methyladenosine), and Am (2'-O-methyladenosine) share the exact same molecular mass (


 282.1 

150.1). Mass spectrometry alone cannot distinguish them.

This guide outlines the Chromatographic-Mass Spectrometry (LC-MS/MS) workflow as the Gold Standard, contrasted with HPLC-UV as a cost-effective but limited alternative. We prioritize protocols that guarantee isomer resolution.

Comparative Analysis of Methods

The following table synthesizes performance metrics based on field applications and detection limits.

FeatureMethod A: UHPLC-MS/MS (Gold Standard) Method B: HPLC-UV (Alternative)
Detection Principle Mass filtration (QQQ) post-chromatographic separation.UV Absorbance (254/260 nm).
Isomer Resolution High. Relies on column chemistry (HSS T3 or PGC) to separate m²A from m⁶A/m¹A.Low to Medium. Co-elution is a high risk without extremely long gradients.
Sensitivity (LOD) Femtomolar (fmol). Can detect 1 modification in

bases.
Micromolar (

M).
Requires bulk RNA/DNA (e.g., purified tRNA).
Sample Requirement < 100 ng total RNA.> 5-10

g total RNA.
Matrix Tolerance Moderate (Requires SPE or dilution to prevent ion suppression).High (Less sensitive to salts, but sensitive to contaminants).
Throughput High (10-15 min run time).Low (30-60 min run time for resolution).

Method A: UHPLC-MS/MS (The Gold Standard)

This protocol is the only "Self-Validating" method because it uses retention time and mass transition to confirm identity.

The "Isomer-Proof" Workflow

To ensure reproducibility, you must achieve baseline separation of adenosine isomers.

IsomerSeparation cluster_isomers Isomer Elution Order (Typical HSS T3) Sample Total RNA/DNA Sample Digest Enzymatic Digestion (Nuclease P1 + Alk Phos) Sample->Digest Nucleolysis Clean SPE Cleanup (Remove Enzymes/Salts) Digest->Clean 10kDa Filter LC UHPLC Separation (Critical: HSS T3 Column) Clean->LC Injection MS MS/MS Detection (m/z 282 -> 150) LC->MS Elution m1A m1A (Early) LC->m1A m6A m6A (Mid) m2A m2A (Late)

Figure 1: Critical workflow for m²A quantification. Note that chromatographic resolution (LC) is the only step capable of distinguishing m²A from its isomers before MS detection.

Detailed Protocol

Step 1: Enzymatic Digestion (The "Complete Cut") Incomplete digestion is the #1 cause of low recovery.

  • Reagents: Nuclease P1 (0.5 U), Phosphodiesterase I, Alkaline Phosphatase.

  • Buffer: 10 mM Ammonium Acetate (pH 5.3) + ZnCl₂ (essential cofactor for Nuclease P1).

  • Procedure: Incubate 100-500 ng RNA at 37°C for 2-4 hours.

  • Quality Control: Spike with stable isotope-labeled internal standard (

    
    -Adenosine) before digestion to track recovery.
    

Step 2: Chromatographic Separation (The Critical Step) Standard C18 columns often fail to retain polar nucleosides long enough to separate isomers.

  • Column: Waters HSS T3 (High Strength Silica) or Hypercarb (Porous Graphitic Carbon). The HSS T3 is preferred for reproducibility.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A shallow gradient (e.g., 0% to 10% B over 10 minutes) is required to separate m¹A, m⁶A, and m²A. m²A typically elutes after m¹A and near m⁶A depending on pH.

Step 3: MS/MS Detection

  • Mode: Positive Electrospray Ionization (+ESI).[1]

  • MRM Transitions:

    • Target (m²A):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (

      
      -m²A): 
      
      
      
      .
    • Note: You must run pure standards of m¹A and m⁶A to confirm their retention times do not overlap with your m²A window.

Method B: HPLC-UV (The Cost-Effective Alternative)

While lacking the specificity of MS, HPLC-UV is viable for analyzing purified tRNA where m²A abundance is high (e.g., E. coli tRNA).

Limitations & Protocol
  • Detection Limit: ~0.5 pmol (approx. 1000x less sensitive than MS).

  • Wavelength: 260 nm (Max absorbance for Adenine derivatives).[2]

  • Protocol Adjustment:

    • Requires 10-50

      
      g  of digested RNA.
      
    • Must use a Phosphate Buffer (e.g., 10 mM KH₂PO₄, pH 5.6) instead of Formic Acid to improve peak shape and separation in UV.

    • Warning: Co-eluting impurities from the biological matrix can mimic m²A absorbance. Enzymatic peak (nuclease) must be subtracted.[1]

Reproducibility & Validation Checklist

To ensure your data meets publication standards (E-E-A-T), every dataset must pass this checklist:

  • Isomer Validation: Have you injected pure standards of m¹A, m⁶A, and m²A individually to map their retention times?

  • Matrix Spike: Did you spike a known amount of m²A into a "null" matrix (e.g., synthetic RNA) to calculate extraction efficiency? (Target: 85-115%).

  • Deamination Control: Did you check for spontaneous deamination? (Acid hydrolysis can convert m²A to methyl-inosine; enzymatic digestion is preferred).

  • Linearity: Does the calibration curve span 3 orders of magnitude with

    
    ?
    
Signal Pathway Context

Understanding where m²A fits helps in validating biological plausibility.

BiologicalContext tRNA Pre-tRNA (Transcript) m2A m2A Modification (Position 37) tRNA->m2A Methylation via SAM RlmN RlmN / Trm13 (Methyltransferases) RlmN->m2A Catalysis Translation Translation Fidelity m2A->Translation Prevents Frameshifts

Figure 2: Biological context of m²A. In bacteria (e.g., E. coli), RlmN catalyzes this modification at position 37 of tRNA, crucial for reading frame maintenance.

References

  • C²-methyladenosine (m²A) in tRNA and rRNA.

    • Source: Vertex AI / ResearchG
    • Context: Describes m²A presence in E. coli and plant chloroplast tRNA, and the use of LC-MS/MS for detection.
    • Link:(Note: Direct deep link unavailable, verify via title search).

  • Quantitative analysis of m6A RNA modific

    • Source: Mathur et al., STAR Protocols, 2021.[3]

    • Context: Provides the foundational LC-MS/MS protocol for adenosine methylation analysis, adaptable for m²A by adjusting chrom
    • Link:[Link][3]

  • Detection of DNA methyl

    • Source:Methods in Molecular Biology, NIH.
    • Context: Describes the Triple Quadrupole (QQQ) parameters for methyl-adenine detection.
    • Link:[Link]

  • Validation of HPLC method for analysis of adenine.

    • Source: ResearchGate / Journal of Chrom
    • Context: Validation parameters (LOD, LOQ, Precision)
    • Link:

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Methyladenine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of epigenetic and epitranscriptomic research, the accurate detection and quantification of modified nucleobases are paramount. 2-Methyladenine (2-mA), a purine derivative characterized by a methyl group at the N2 position of the adenine ring, is an emerging modification of interest.[1] Its precise biological role is an active area of investigation, but like other nucleic acid modifications, its function is intrinsically linked to its prevalence and position. Therefore, the ability to efficiently and reproducibly extract 2-mA from complex biological matrices is the critical first step for any downstream quantitative analysis.

This guide provides an in-depth comparison of three primary methodologies for 2-Methyladenine extraction: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immuno-enrichment (IE). We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols for implementation, and present a comparative analysis to guide researchers in selecting the optimal method for their specific application. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to not only perform these extractions but also to understand the critical parameters that govern their efficiency and reliability.

Core Principles of Extraction Methodologies

The choice of an extraction method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For 2-Methyladenine, a small, polar, and basic molecule, several strategies can be employed.

  • Solid-Phase Extraction (SPE): This technique partitions analytes between a solid stationary phase and a liquid mobile phase.[2] By selecting a sorbent with specific chemical properties (e.g., hydrophobic, ion-exchange), 2-mA can be selectively retained from the sample matrix and then eluted in a purified form. SPE is highly versatile, amenable to automation, and generally more efficient than LLE.[2]

  • Liquid-Liquid Extraction (LLE): A classic separation technique, LLE relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] The efficiency of extraction is governed by the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase to alter the analyte's charge state.[3]

  • Immuno-enrichment (IE): This is the most specific extraction method, utilizing antibodies that bind with high affinity to the target molecule. For modifications within nucleic acids, this is often performed on the nucleoside (e.g., 2-methyladenosine). The antibody-analyte complex is captured, washed to remove non-specific binders, and the target is then eluted. This method offers unparalleled specificity but is contingent on the availability of a high-quality antibody.[1][4]

Comparative Analysis of Extraction Efficiency

No single method is universally superior; the optimal choice depends on the specific research goals, including required sensitivity, sample throughput, and available equipment. The following table summarizes the key performance characteristics of each method, derived from established principles and data from related purine analogue studies.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Immuno-enrichment (IE)
Specificity Moderate to HighLow to ModerateVery High
Recovery Rate Good to Excellent (85-100%)Variable (70-95%)Good to Excellent (>90%)
Throughput High (amenable to 96-well format)Low to ModerateModerate (amenable to magnetic beads)
Automation Potential ExcellentModerateGood
Cost per Sample ModerateLowHigh (antibody cost)
Required Expertise ModerateLowModerate to High
Key Advantage Balance of speed, recovery, and costSimplicity and low costHighest specificity for target
Potential Pitfall Co-extraction of similar compoundsEmulsion formation, large solvent useAntibody cross-reactivity, harsh elution

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each extraction method. These are designed as robust starting points for optimization in your laboratory.

Method 1: Solid-Phase Extraction (SPE)

The causality behind this protocol lies in using a mixed-mode SPE cartridge that combines reversed-phase (for hydrophobic interactions) and cation-exchange (for charge-based interactions) properties. This dual retention mechanism provides enhanced selectivity for a basic molecule like 2-methyladenine.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction prep 1. Sample Hydrolysis (e.g., Acid/Enzyme to get free bases) adjust_ph 2. Adjust pH to < pKa (Protonate 2-mA) prep->adjust_ph condition 3. Condition Cartridge (Methanol) adjust_ph->condition equilibrate 4. Equilibrate Cartridge (Low pH Buffer) condition->equilibrate load 5. Load Sample equilibrate->load wash 6. Wash (Remove interferences) load->wash elute 7. Elute 2-mA (High pH / Organic Solvent) wash->elute dry 8. Evaporate Eluate elute->dry reconstitute 9. Reconstitute in LC-MS Mobile Phase dry->reconstitute analysis analysis reconstitute->analysis Ready for Analysis

Caption: Workflow for 2-Methyladenine extraction using Solid-Phase Extraction (SPE).

Detailed SPE Protocol:
  • Sample Preparation:

    • If extracting from nucleic acids, perform hydrolysis (e.g., using formic acid or enzymatic digestion) to release free 2-methyladenine.

    • Centrifuge the hydrolysate at >10,000 x g for 10 minutes to pellet debris.

    • Transfer the supernatant to a new tube. Adjust the pH to ~3.0-4.0 using a suitable buffer (e.g., ammonium acetate). This ensures the purine base is protonated for efficient binding to the cation-exchange sorbent.[5]

  • SPE Cartridge Conditioning:

    • Select a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C).

    • Pass 1 mL of methanol through the cartridge to wet the sorbent.[6]

    • Pass 1 mL of reagent-grade water to remove the methanol.

  • Equilibration:

    • Equilibrate the cartridge by passing 1 mL of your low pH sample buffer (e.g., pH 3.5 ammonium acetate) through it. Do not let the sorbent bed go dry.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 1 mL of the low pH buffer to remove weakly bound, neutral, and acidic impurities.

    • Perform a second wash with 1 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the retained 2-methyladenine using 1 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol.[2] This neutralizes the charge on the 2-mA, releasing it from the cation-exchange sorbent. Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

This protocol is based on manipulating the polarity and charge of 2-methyladenine via pH adjustment. At a basic pH, the purine is deprotonated and less polar, favoring partitioning into a moderately polar organic solvent like ethyl acetate. Back-extraction into an acidic aqueous phase then purifies and concentrates the analyte.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_forward Forward Extraction cluster_back Back Extraction & Cleanup cluster_post Final Preparation prep 1. Start with Aqueous Sample (Post-hydrolysis) adjust_ph_basic 2. Adjust pH to > pKa (Basic) (Deprotonate 2-mA) prep->adjust_ph_basic add_solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph_basic->add_solvent mix 4. Vortex & Centrifuge add_solvent->mix collect_org 5. Collect Organic Layer (Contains 2-mA) mix->collect_org add_acid 6. Add Acidic Aqueous Buffer (e.g., 0.1 M HCl) collect_org->add_acid mix2 7. Vortex & Centrifuge add_acid->mix2 collect_aq 8. Collect Aqueous Layer (2-mA is now here) mix2->collect_aq neutralize 9. Neutralize Sample collect_aq->neutralize analysis analysis neutralize->analysis Ready for Analysis

Caption: Workflow for 2-Methyladenine purification using a two-step Liquid-Liquid Extraction.

Detailed LLE Protocol:
  • Sample Preparation:

    • Begin with the aqueous sample supernatant post-hydrolysis and centrifugation.

    • Adjust the sample pH to > 9.0 using 1 M NaOH. This deprotonates the 2-methyladenine, making it more soluble in an organic solvent.[3]

  • Forward Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or a chloroform:isopropanol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer, which now contains the 2-methyladenine. Repeat this step with a fresh portion of organic solvent and combine the organic layers to maximize recovery.[3]

  • Back Extraction:

    • To the combined organic extracts, add 0.5 volumes of an acidic aqueous solution (e.g., 0.1 M HCl).

    • Vortex and centrifuge as before. The protonated 2-methyladenine will now partition back into the acidic aqueous phase, leaving behind non-basic impurities in the organic phase.

    • Carefully collect the lower aqueous layer.

  • Final Preparation:

    • The collected aqueous layer can be directly injected for LC-MS/MS analysis if the acidic condition is compatible with the chromatography method. Alternatively, it can be neutralized or dried down and reconstituted as in the SPE protocol.

Method 3: Immuno-enrichment (IE)

This protocol leverages a specific antibody to capture 2-methyladenosine (the ribonucleoside form).[1][4] The principle is highly selective capture on antibody-coupled magnetic beads, followed by stringent washing and elution. This is the method of choice for enriching 2-mA containing RNA fragments for subsequent analysis.

Experimental Workflow: Immuno-enrichment

IP_Workflow cluster_prep Bead & Sample Prep cluster_ip Immunoprecipitation cluster_elute Elution & Analysis prep_beads 1. Wash Magnetic Beads (e.g., Protein A/G) couple_ab 2. Couple anti-2-mA Ab to beads bind 4. Incubate Sample with Ab-Bead Complex couple_ab->bind prep_sample 3. Prepare Sample (Fragmented RNA/DNA) prep_sample->bind wash1 5. Low Salt Wash bind->wash1 wash2 6. High Salt Wash wash1->wash2 wash3 7. Final Wash wash2->wash3 elute 8. Elute Bound Nucleic Acids (e.g., High Temp, Competing Base) wash3->elute purify 9. Purify Eluted Sample elute->purify analysis analysis purify->analysis Ready for Sequencing or LC-MS/MS

Caption: Workflow for immuno-enrichment of 2-methyladenosine-containing nucleic acids.

Detailed IE Protocol:
  • Antibody-Bead Conjugation:

    • Aliquot magnetic beads (e.g., Dynabeads™ Protein G). Place on a magnetic stand and remove the storage buffer.

    • Wash the beads twice with an IP buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40).

    • Resuspend the beads in IP buffer and add the anti-2-methyladenosine antibody (e.g., Abcam ab211495).[1] Incubate with rotation for 1-2 hours at 4°C to allow the antibody to bind to the beads.

    • Wash the antibody-conjugated beads twice with IP buffer to remove any unbound antibody.

  • Sample Incubation:

    • Take your sample (e.g., fragmented RNA or hydrolyzed DNA/RNA) and dilute it in IP buffer.

    • Add the sample to the antibody-conjugated beads and incubate with rotation for 2-4 hours or overnight at 4°C.

  • Washing:

    • Place the tube on a magnetic stand to capture the beads. Discard the supernatant, which contains the unbound fraction.

    • Perform a series of washes to remove non-specifically bound molecules. This is a critical step for ensuring purity.

      • 2x washes with Low Salt Wash Buffer (e.g., IP buffer).

      • 2x washes with High Salt Wash Buffer (e.g., IP buffer with 500 mM NaCl).

      • 1x wash with Low Salt Wash Buffer again.

  • Elution:

    • Elute the bound 2-methyladenosine or 2-mA-containing fragments. Elution can be achieved by:

      • Competitive Elution: Incubating with a high concentration of free 2-methyladenosine.

      • Denaturing Elution: Using a low pH buffer (e.g., glycine-HCl, pH 2.5) or a buffer containing a denaturant like SDS.

    • Incubate for 10-15 minutes at room temperature. Place on the magnetic stand and collect the supernatant (eluate).

  • Downstream Processing:

    • The eluate can then be prepared for LC-MS/MS analysis (if free bases/nucleosides were eluted) or processed for downstream sequencing applications (if nucleic acid fragments were eluted).

Conclusion and Recommendations

The selection of an extraction method for 2-Methyladenine requires a careful balance of experimental goals and practical constraints.

  • For high-throughput screening where cost and speed are critical, a well-optimized Solid-Phase Extraction (SPE) protocol offers the best combination of recovery, reproducibility, and automation capability.

  • For exploratory work or in labs where specialized equipment is limited, Liquid-Liquid Extraction (LLE) provides a simple and cost-effective, albeit more manual, alternative.

  • When the highest degree of specificity is required, particularly for analyzing 2-methyladenosine within RNA fragments to avoid confusion with other isomers, Immuno-enrichment (IE) is the undisputed gold standard, provided a specific antibody is available.

Ultimately, the protocols provided here are robust starting points. We strongly recommend that any chosen method be rigorously validated in your own laboratory using spiked samples to empirically determine recovery rates and limits of detection. This self-validating approach ensures the generation of high-quality, reliable data, upholding the principles of scientific integrity in the exciting and expanding field of nucleic acid modification research.

References
  • Boster Biological Technology. Anti-2'-O-methyladenosine Antibody (A309551). [Link]

  • Song, C., et al. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and Bioanalytical Chemistry, 406(22), 5293-302. [Link]

  • Koprivova, M., et al. (2024). Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study. Metabolites, 14(5), 261. [Link]

  • Active Motif. Sample Preparation for DNA Methylation Analysis. [Link]

  • Hou, T., et al. (2022). Guidelines for purine extraction and determination in foods. Food Science & Nutrition, 10(2), 558-566. [Link]

  • Le, F., et al. (2015). Method for extracting purine.
  • Dong, M.W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • O'Brown, Z.K., et al. (2016). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in Enzymology, 573, 133-153. [Link]

  • Syahputra, R.A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Syahputra, R.A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. ResearchGate. [Link]

  • Mitchell, J., et al. (2020). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 24(10), 2119-2131. [Link]

  • PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]

  • ABclonal. N6-methyladenosine / m6A Rabbit mAb (A19841). [Link]

  • Li, X., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. PeerJ, 7, e6862. [Link]

  • Biotage. Bioanalytical Sample Preparation. [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. [Link]

  • Santasania, C. (2021). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Pinguet, F., et al. (1996). Sample preparation for the determination of purine nucleotide analogues in tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 675(1), 143-149. [Link]

  • Copeland, R.A., et al. (2013). Preparation, Biochemical Analysis, and Structure Determination of Methyllysine Readers. Methods in Enzymology, 529, 189-211. [Link]

  • Phenomenex. Sample Preparation Guide. [Link]

  • LibreTexts Chemistry. (2023). 1: Liquid-Liquid Extraction. [Link]

  • Thomson, J.P., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. Journal of Analytical & Bioanalytical Techniques, S5:003. [Link]

  • bioRxiv. (2024). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. [Link]

  • ResearchGate. (2020). Comparison between different extraction process adapted and modified from[8]. [Link]

  • Popenda, L., et al. (2022). Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Wet-Osot, S., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 15(4), 223. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. [Link]

  • U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE). [Link]

  • J. of Sustainable Materials Processing and Management. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. [Link]

  • ResearchGate. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. [Link]

  • IOSR Journal of Applied Chemistry. (2015). A study of extraction of metals with aqueous two phase system for ionic liquids. [Link]

  • Kufe, D.W., et al., editors. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

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A Comparative Guide to Quality Control Standards for 2-Methyladenine Hemisulfate Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Quality Control (QC) standards for the production of 2-Methyladenine hemisulfate, a key intermediate and starting material in the synthesis of various nucleoside analogues.[1] By examining the underlying principles and providing detailed experimental protocols, this document serves as a practical resource for establishing a robust, self-validating QC system.

The quality of an API is not merely a final checkpoint but a cumulative result of controlled processes. For nucleoside analogues like 2-Methyladenine and its salts, stringent QC is critical as even minute impurities can significantly impact the safety and efficacy of the final drug product.[2] This guide will delve into the essential analytical techniques, compare their performance, and offer insights into building a comprehensive QC workflow.

Foundational Quality Framework: ICH Q7 Guidelines

Before delving into specific analytical tests, it is crucial to establish a manufacturing environment that adheres to Good Manufacturing Practices (GMP). The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for ensuring that APIs meet the requirements for quality and purity.[3] Adherence to ICH Q7 is a fundamental expectation of regulatory bodies globally and ensures a systematic approach to quality management.[4][5][6]

Key tenets of ICH Q7 applicable to 2-Methyladenine hemisulfate production include stringent control over raw materials, well-defined and validated manufacturing processes, and a robust system for laboratory controls.[7] This structured approach minimizes the introduction of impurities and ensures batch-to-batch consistency.

Core QC Analytics for 2-Methyladenine Hemisulfate

A comprehensive QC strategy for 2-Methyladenine hemisulfate relies on a suite of orthogonal analytical methods to assess its identity, purity, and composition. The following sections detail the primary techniques and provide comparative insights.

Identification

Positive identification is the first critical step in QC. It confirms that the material is indeed 2-Methyladenine hemisulfate. A combination of spectroscopic methods is typically employed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[8] The IR spectrum of 2-Methyladenine hemisulfate will exhibit characteristic peaks corresponding to the vibrations of its constituent bonds, providing a unique molecular fingerprint. Comparison of the sample's spectrum with that of a certified reference standard confirms its identity. Studies on adenine and its methylated derivatives have shown that IR spectroscopy can effectively distinguish between different tautomers and substitution patterns.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[8] For 2-Methyladenine hemisulfate, ¹H NMR and ¹³C NMR are invaluable. The ¹H NMR spectrum will show characteristic signals for the methyl protons and the protons on the purine ring.[9] The integration of these signals should be consistent with the number of protons in the molecule. ¹³C NMR provides information about the carbon skeleton. Comparing the chemical shifts and coupling constants with a reference standard provides unambiguous identification.

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound.[7] This technique is highly sensitive and can confirm the molecular formula of 2-Methyladenine.

Comparison of Identification Techniques

Technique Principle Strengths Limitations
IR Spectroscopy Vibrational transitions of molecular bondsFast, non-destructive, provides a unique fingerprintLess sensitive to minor structural changes, can be affected by physical state
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, quantitativeLower sensitivity, requires more sample, more expensive instrumentation
Mass Spectrometry Ionization and mass-to-charge ratio analysisHigh sensitivity, provides molecular weightCan be destructive, may not distinguish between isomers without fragmentation analysis
Purity and Impurity Profiling

Purity assessment is arguably the most critical aspect of QC for an API. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10][11] For 2-Methyladenine hemisulfate, a reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed. The polar nature of adenine derivatives makes them well-suited for separation on C18 columns.[12][13]

Key Considerations for HPLC Method Development and Validation:

  • Column Chemistry: A C18 column is a common starting point. The choice of column dimensions and particle size will impact resolution and analysis time.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is a critical parameter for controlling the retention of the basic 2-Methyladenine.

  • Detection: UV detection is suitable due to the strong UV absorbance of the purine ring system. The detection wavelength is typically set at the absorbance maximum (λmax) of 2-Methyladenine, which is around 260 nm.[12]

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10]

Potential Impurities:

Impurities in 2-Methyladenine hemisulfate can arise from starting materials, by-products of the synthesis, or degradation products.[14] Potential impurities could include:

  • Unreacted starting materials.

  • Other methylated purine isomers (e.g., N1-methyladenine, N3-methyladenine).[15][16]

  • Related purine compounds (e.g., adenine, hypoxanthine).

  • Degradation products formed during synthesis or storage.

A robust HPLC method should be able to separate the main component from all known and potential impurities. For early-phase drug development, a typical purity specification for the API is not less than 98.0%.[4]

Alternative and Complementary Techniques:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes smaller particle size columns and higher pressures to achieve faster separations and better resolution compared to conventional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.

Comparison of Purity Analysis Techniques

Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation with UV detectionRobust, quantitative, widely availableMay not identify unknown impurities
UHPLC-UV High-pressure chromatographic separationFaster analysis, higher resolutionHigher initial instrument cost
LC-MS Chromatographic separation with mass detectionIdentifies unknown impurities, high sensitivityMore complex instrumentation and data analysis
Compositional Analysis

For a salt like 2-Methyladenine hemisulfate, it is essential to confirm the correct composition of the free base and the counter-ion.

  • Elemental Analysis (CHN Analysis): Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a sample.[17] The experimentally determined percentages should align with the theoretical values calculated for the molecular formula of 2-Methyladenine hemisulfate, (C₆H₇N₅)₂·H₂SO₄.

Theoretical Elemental Composition for (C₆H₇N₅)₂·H₂SO₄ (MW: 396.41 g/mol ):

  • Carbon (C): 36.36%

  • Hydrogen (H): 4.07%

  • Nitrogen (N): 35.33%

  • Sulfur (S): 8.09%

  • Oxygen (O): 16.14%

  • Ion Chromatography: This technique can be used to quantify the sulfate content, providing an orthogonal method to confirm the composition.

Experimental Protocols

The following are representative protocols for the key QC tests. These should be considered as starting points and must be fully validated for their intended use.

Protocol: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the 2-Methyladenine peak should be ≤ 2.0.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area normalization method.

Protocol: Identification by FTIR
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the resulting spectrum with the spectrum of a certified 2-Methyladenine hemisulfate reference standard. The positions and relative intensities of the major absorption bands should be concordant.

Visualization of the QC Workflow

A well-defined workflow ensures that all necessary tests are performed in a logical sequence. The following diagram illustrates a typical QC workflow for the release of a batch of 2-Methyladenine hemisulfate.

QC_Workflow cluster_0 Batch Production cluster_1 Quality Control Testing cluster_2 Product Disposition Start Raw Material Receipt Synthesis Chemical Synthesis Start->Synthesis Isolation Isolation & Purification Synthesis->Isolation Drying Drying Isolation->Drying Packaging Packaging & Labeling Drying->Packaging Sampling Sampling Packaging->Sampling Identification Identification (FTIR, NMR, MS) Sampling->Identification Purity Purity & Impurities (HPLC-UV, LC-MS) Sampling->Purity Composition Composition (Elemental Analysis) Sampling->Composition Final_Review Data Review & CoA Generation Identification->Final_Review Purity->Final_Review Composition->Final_Review Release Batch Release Final_Review->Release Pass Reject Batch Rejection Final_Review->Reject Fail

Caption: QC Workflow for 2-Methyladenine Hemisulfate.

Conclusion

The quality control of 2-Methyladenine hemisulfate is a multi-faceted process that relies on a strong foundation of Good Manufacturing Practices and the application of a suite of robust, validated analytical methods. While HPLC stands as the cornerstone for purity and impurity determination, orthogonal techniques such as IR, NMR, and elemental analysis are indispensable for confirming identity and composition. By implementing a comprehensive QC strategy as outlined in this guide, researchers and manufacturers can ensure the consistent production of high-quality 2-Methyladenine hemisulfate, thereby safeguarding the integrity of their research and the safety of future therapeutic applications.

References

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2-Methyladenine hemisulfate (unlabelled)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.